(R)-bornylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7?,8?,10-/m0/s1 |
InChI Key |
MDFWXZBEVCOVIO-KTOWXAHTSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)CC2N |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Data for (R)-bornylamine: A Technical Guide
This in-depth technical guide provides a summary of the expected spectroscopic data for (R)-bornylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who are working with this or structurally related compounds. Due to the limited availability of public domain experimental spectra for this compound, the data presented in this guide are based on established spectroscopic principles and data from structurally similar molecules.
Chemical Structure and Properties
This compound, also known as (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine, is a chiral primary amine. Its rigid bicyclic structure, derived from camphor, makes it a valuable chiral auxiliary and building block in asymmetric synthesis.
Chemical Formula: C₁₀H₁₉N
Molecular Weight: 153.27 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to be complex due to the rigid bicyclic system and the presence of multiple diastereotopic protons. The chemical shifts are influenced by the local electronic environment and steric effects.
| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |
| NH₂ | 1.0 - 2.5 | Broad singlet | Chemical shift is concentration and solvent dependent. Can be exchanged with D₂O. |
| CH-NH₂ | ~2.7 | Doublet of doublets | Coupled to the adjacent bridgehead and methylene protons. |
| Bridgehead CH | 1.5 - 2.0 | Multiplet | Complex splitting due to coupling with multiple neighboring protons. |
| CH₂ (ring) | 1.0 - 1.9 | Multiplets | Diastereotopic protons will have different chemical shifts and will show complex splitting patterns. |
| CH₃ (gem-dimethyl) | ~0.8 and ~0.9 | Singlets | The two methyl groups on the same carbon are diastereotopic and are expected to have slightly different chemical shifts. |
| CH₃ (bridgehead) | ~1.0 | Singlet |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, ten distinct carbon signals are expected.
| Carbon | Predicted Chemical Shift (δ) in ppm | Notes |
| C-NH₂ | ~58 | Carbon attached to the nitrogen is deshielded. |
| Bridgehead C | ~48, ~49 | Quaternary and tertiary bridgehead carbons. |
| CH₂ (ring) | 20 - 40 | Methylene carbons of the bicyclic ring. |
| C(CH₃)₂ | ~47 | Quaternary carbon of the gem-dimethyl group. |
| CH₃ (gem-dimethyl) | ~20, ~14 | The two methyl carbons are diastereotopic. |
| CH₃ (bridgehead) | ~12 |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of an amine sample is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional group is the primary amine.
Predicted IR Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3400 | Medium, two bands | Characteristic of a primary amine (symmetric and asymmetric stretching). |
| C-H Stretch | 2850 - 2960 | Strong | Aliphatic C-H stretching. |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium to strong | Confirms the presence of a primary amine. |
| C-N Stretch | 1020 - 1250 | Medium to weak | Aliphatic amine C-N stretching. |
| N-H Wag | 665 - 910 | Broad, strong | Out-of-plane bending of the N-H bond. |
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the following methods can be used:
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Press the powder in a die under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum. This method requires minimal sample preparation.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted MS Data
For this compound (MW = 153.27), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Notes |
| 153 | [C₁₀H₁₉N]⁺ | Molecular ion (M⁺). According to the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms. |
| 138 | [M - CH₃]⁺ | Loss of a methyl group. |
| 110 | [M - C₃H₇]⁺ | Loss of an isopropyl group, a common fragmentation for bornane derivatives. |
| 95 | [C₇H₁₁]⁺ | A common fragment in the mass spectra of terpenes and related compounds, corresponding to the bornyl cation after loss of the amino group and rearrangement. |
| 30 | [CH₂NH₂]⁺ | A characteristic fragment for primary amines resulting from alpha-cleavage. |
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum using electron ionization (EI) is as follows:
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid with a sufficient vapor pressure, a direct insertion probe can be used, which is heated to volatilize the sample.
-
-
Ionization:
-
Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
-
Experimental Workflows
The general workflows for each spectroscopic analysis are depicted in the following diagrams.
An In-depth Technical Guide to the Physical and Chemical Properties of (R)-bornylamine
For Researchers, Scientists, and Drug Development Professionals
(R)-bornylamine, a chiral bicyclic amine derived from the natural monoterpene camphor, serves as a valuable building block in asymmetric synthesis and drug discovery. Its rigid chiral scaffold makes it an effective chiral auxiliary and a precursor for synthesizing ligands for asymmetric catalysis and pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in research and development.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder or waxy solid at room temperature.[1][2] Its rigid bicyclo[2.2.1]heptane framework is responsible for its high melting point and chirality.
Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₉N | [3][4] |
| Molecular Weight | 153.26 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder or waxy solid | [1][2] |
| Melting Point | 160-163 °C | [3] |
| Boiling Point | 189 °C | [2] |
| Density | 0.923 g/cm³ | [2] |
| Optical Activity | [α]₂₀/D +44° to +46° (c=0.5 in ethanol) | [2] |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol, chloroform, and diethyl ether. | [5] |
Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 32511-34-5 | [3][4] |
| IUPAC Name | (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | |
| pKa | ~10-11 (Estimated for similar amines) | |
| Flash Point | 48 °C | [2] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : As a primary amine, this compound exhibits characteristic N-H stretching vibrations.[6] The spectrum will show two bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretches.[6] An N-H bending vibration is expected around 1650-1580 cm⁻¹.[6] The C-N stretching of the aliphatic amine will appear in the 1250–1020 cm⁻¹ region.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show characteristic signals for the bicyclic structure, including singlets for the methyl groups and complex multiplets for the methine and methylene protons. The proton attached to the nitrogen-bearing carbon will appear as a distinct signal.
-
¹³C NMR : The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the bicyclic system are well-established, with the carbon attached to the amino group appearing in the range of 50-60 ppm.
-
-
Mass Spectrometry : The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 153. Due to the presence of a single nitrogen atom, the molecular weight is odd, which is consistent with the nitrogen rule.[7] A common fragmentation pattern for amines is the α-cleavage, which would result in the loss of a methyl group to give a fragment at m/z 138.[2]
Experimental Protocols
Synthesis of this compound from (1R)-(+)-Camphor
This compound can be synthesized from (1R)-(+)-camphor via reductive amination, commonly employing the Leuckart reaction or its modifications.[1]
Reaction: (1R)-(+)-Camphor is reacted with a source of ammonia, such as ammonium formate or formamide, and a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine.
Detailed Protocol (Leuckart Reaction using Ammonium Formate):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (1R)-(+)-camphor (1 equivalent) and ammonium formate (2-3 equivalents).
-
Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add a solution of sodium hydroxide (2 M) to hydrolyze the intermediate formamide.
-
Heat the mixture at reflux for an additional 2-4 hours.
-
Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or crystallization to yield this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
High-Purity (R)-Bornylamine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, securing a reliable source of high-purity (R)-bornylamine is critical for the successful synthesis of chiral molecules and the advancement of pharmaceutical research. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, and relevant experimental protocols for the use of this compound.
This compound, a chiral amine derived from camphor, serves as a versatile chiral auxiliary and building block in asymmetric synthesis. Its rigid bicyclic structure provides excellent stereochemical control in a variety of chemical transformations, making it a valuable tool in the synthesis of enantiomerically pure compounds, including active pharmaceutical ingredients (APIs). The efficacy and safety of such pharmaceuticals are often intrinsically linked to their chirality, demanding stringent control over the purity of starting materials like this compound.
Commercial Suppliers and Product Specifications
Several chemical suppliers offer this compound at various purity grades. High-purity grades, essential for pharmaceutical and research applications, are typically characterized by a high assay (chemical purity) and high enantiomeric excess (e.e.). Below is a summary of offerings from prominent suppliers.
| Supplier | Product Number(s) | Purity (Assay) | Optical Activity | Physical Form | CAS Number |
| Sigma-Aldrich (MilliporeSigma) | 359939, 15630 | ≥97% | [α]20/D +44° (c=0.5 in ethanol) | Powder or Waxy Solid | 32511-34-5 |
| TCI America | B0707 | >98.0% (GC) | [α]20/D +44.0° (c=0.5 in ethanol) | Crystalline Powder | 32511-34-5 |
| Santa Cruz Biotechnology | sc-239525 | Not specified | Not specified | Solid | 32511-34-5 |
| ChemicalBook | CB7684494 | ≥97.0% (NT) | [α]20/D +46±2° (c=0.5% in ethanol) | Powder or Waxy Solid | 32511-34-5 |
Note: Specifications are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.
Synthesis and Purification of High-Purity this compound
The industrial synthesis of high-purity this compound typically starts from (+)-camphor, a readily available natural product. The general synthetic route involves the conversion of the camphor's ketone group to an amine. A common method is the reductive amination of camphor.
A crucial step in ensuring the high enantiomeric purity of this compound is the chiral resolution process. One established method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[1][2][3] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired diastereomer is then treated with a base to liberate the pure this compound enantiomer.
The logical workflow for the synthesis and purification can be visualized as follows:
Quality Control and Analytical Methods
Ensuring the high purity of this compound requires rigorous analytical testing. The primary parameters of interest are chemical purity (assay) and enantiomeric purity (enantiomeric excess).
1. Chemical Purity (Assay) Determination by Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a common and reliable method for determining the chemical purity of volatile compounds like bornylamine.[4][5][6]
Experimental Protocol: GC-FID for Chemical Purity
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. For amines, a base-deactivated column is recommended to improve peak shape.[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Enantiomeric Purity (Enantiomeric Excess) Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[7][8] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A chiral column is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and compound. A small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of about 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A_R and A_S) using the formula: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100
A typical quality control workflow for incoming this compound would involve these analytical steps.
Conclusion
For researchers and professionals in drug development, the selection of high-purity this compound is a foundational step in ensuring the stereochemical integrity of their synthetic products. By understanding the available commercial sources, the underlying principles of its synthesis and purification, and the detailed analytical methods for quality control, scientists can confidently incorporate this valuable chiral building block into their research and development endeavors. It is always recommended to obtain and review the supplier's Certificate of Analysis for each lot to ensure it meets the specific requirements of the intended application.
References
- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
The Enduring Legacy of (R)-Bornylamine in Chiral Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Bornylamine, a chiral amine derived from the naturally abundant monoterpene camphor, holds a significant place in the historical and practical landscape of stereochemistry. Its rigid bicyclic structure and the strategic placement of its amino group have made it a valuable tool for chemists seeking to control the three-dimensional arrangement of atoms in molecules. This technical guide delves into the historical context, key applications, and experimental methodologies associated with this compound in the realm of chiral chemistry, providing a comprehensive resource for professionals in research and drug development.
Historical Context and Synthesis
The journey of bornylamine in organic chemistry is intrinsically linked to the exploration of natural products. Early investigations into the structure and reactivity of camphor, a readily available chiral starting material, paved the way for the synthesis of its amine derivatives.
One of the earliest methods for the preparation of bornylamine was reported by Leuckart and Bach in 1887. Their approach involved the reductive amination of camphor. A significant improvement to this process was later developed by Forster, who utilized the reduction of camphoroxime with sodium in amylic alcohol. This modified method offered a more efficient and practical route to bornylamine, making it more accessible for further studies and applications.
The inherent chirality of camphor, specifically the (+)-camphor enantiomer, provides a direct pathway to (1R)-endo-(-)-bornylamine. This natural chirality is the cornerstone of its utility in asymmetric synthesis and resolution.
This compound as a Chiral Resolving Agent
One of the most historically significant and enduring applications of this compound is as a chiral resolving agent for racemic carboxylic acids. The fundamental principle of this technique lies in the formation of diastereomeric salts. When a racemic mixture of a carboxylic acid is treated with an enantiomerically pure chiral amine like this compound, two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.
General Workflow for Resolution
The process of resolving a racemic carboxylic acid using this compound typically follows a well-defined workflow.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
The following is a generalized experimental protocol for the resolution of a racemic carboxylic acid using this compound. The specific solvent, temperature, and crystallization conditions will need to be optimized for each individual acid.
Materials:
-
Racemic carboxylic acid
-
(1R)-(-)-endo-Bornylamine
-
Suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve equimolar amounts of the racemic carboxylic acid and (1R)-(-)-endo-bornylamine in a minimal amount of a suitable hot solvent.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by filtration. The crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other diastereomer.
-
Purification: The purity of the isolated diastereomeric salt can be improved by recrystallization from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.
-
Isolation of the Carboxylic Acid: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
-
Recovery of the Resolving Agent: The aqueous filtrate from the previous step contains the hydrochloride salt of this compound. Basification with a strong base (e.g., NaOH) will liberate the free amine, which can be extracted with an organic solvent, dried, and distilled for reuse.
-
Isolation of the Other Enantiomer: The mother liquor from the initial crystallization can be treated in a similar manner (acidification) to recover the other enantiomer of the carboxylic acid, although it will likely be of lower enantiomeric purity.
This compound as a Chiral Auxiliary in Asymmetric Synthesis
Beyond its role as a resolving agent, this compound can also be employed as a chiral auxiliary. In this approach, the chiral amine is covalently attached to a prochiral substrate to form a new chiral molecule. The stereocenter of the bornylamine moiety then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
Formation of Chiral Imines and Enamines
A common strategy involves the condensation of this compound with an aldehyde or ketone to form a chiral imine or enamine. These chiral intermediates can then undergo diastereoselective reactions, such as alkylations or additions. The bulky and rigid bornyl group effectively shields one face of the imine or enamine double bond, directing the approach of the reagent to the less hindered face.
Quantitative Data
The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. While extensive quantitative data for a wide range of reactions using this compound as a chiral auxiliary is not as prevalent in modern literature as for some other auxiliaries, historical studies have demonstrated its utility in achieving moderate to good levels of stereocontrol. The table below summarizes hypothetical, yet representative, data for such transformations.
| Substrate | Reagent | Reaction Type | Diastereomeric/Enantiomeric Excess (%) |
| Prochiral Ketone | This compound, then LDA/Alkyl Halide | Alkylation of Chiral Enamine | 60-85% d.e. |
| Racemic α-Halo Ester | This compound | Nucleophilic Substitution | 50-70% d.e. |
| Prochiral Aldehyde | This compound, then Grignard Reagent | Addition to Chiral Imine | 55-80% d.e. |
Table 1: Representative quantitative data for asymmetric syntheses involving this compound.
Conclusion
This compound, a chiral molecule readily accessible from a natural source, has played a foundational role in the development of chiral chemistry. Its application as a resolving agent for racemic carboxylic acids remains a robust and practical technique. While its use as a chiral auxiliary in asymmetric synthesis has been superseded in many areas by more modern and highly selective reagents, the principles of its application continue to be instructive. For researchers and professionals in drug development, an understanding of the historical context and practical application of this compound provides valuable insight into the fundamental strategies of stereochemical control that underpin modern asymmetric synthesis.
An In-depth Technical Guide to the Enantiomeric Purity Determination of (R)-bornylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-bornylamine is a chiral amine derived from camphor, serving as a valuable building block in asymmetric synthesis and pharmaceutical development. The stereochemical integrity of this compound is paramount, as the biological activity and toxicity of its enantiomers can differ significantly. Therefore, accurate determination of its enantiomeric purity is a critical step in quality control and regulatory compliance. This technical guide provides an in-depth overview of the principal analytical methodologies for quantifying the enantiomeric excess (ee) of this compound. It covers the theoretical principles, detailed experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Optical Rotation (Polarimetry). Comparative data is presented to assist researchers in selecting the most appropriate technique for their specific analytical needs.
Introduction to Enantiomeric Purity
Enantiomers are non-superimposable mirror images of a chiral molecule that exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] However, they differ in their interaction with other chiral entities, including polarized light and biological receptors. The enantiomeric excess (% ee) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. Accurate ee determination is crucial in the pharmaceutical industry, where different enantiomers of a drug can have varied pharmacological and toxicological profiles.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and rapid tool for determining enantiomeric excess.[3] Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To enable differentiation, a chiral environment is introduced to convert the enantiomeric pair into a mixture of diastereomers, which possess distinct physical properties and, therefore, different NMR spectra.[4] This is typically achieved using Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).[5][6]
Principle: Using Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure compounds that covalently react with the amine functional group of (R)- and (S)-bornylamine.[4][6] This reaction forms a new pair of diastereomeric compounds. The protons in these diastereomers are in chemically non-equivalent environments, leading to separate, well-resolved signals in the ¹H NMR spectrum. The enantiomeric excess can then be calculated by integrating the corresponding signals for each diastereomer.[7]
A common strategy for primary amines involves a three-component derivatization protocol, which forms diastereoisomeric iminoboronate esters that often produce baseline-resolved signals.[7]
Experimental Protocol: Three-Component Derivatization for ¹H NMR Analysis
This protocol is adapted from established methods for primary amines.[7][8]
-
Preparation of Host Solution: Prepare a 50 mM solution by dissolving enantiomerically pure (R)-1,1'-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid in deuterated chloroform (CDCl₃). Add 4 Å molecular sieves and allow the solution to dry for at least 10 minutes.[8]
-
Preparation of Analyte Solution: Prepare a 60 mM solution of the bornylamine sample to be analyzed in CDCl₃.
-
Sample Derivatization: In a clean NMR tube, combine 0.3 mL of the bornylamine solution with 0.3 mL of the host solution.[8] Ensure the amine is in slight excess to avoid kinetic resolution.[8]
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the mixture. The formation of the diastereomeric iminoboronate esters should be rapid.
-
Data Analysis: Identify the pair of well-resolved, diastereotopic signals (e.g., the imine protons). Carefully integrate these two signals.
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100
-
Visualization: NMR Derivatization Workflow
Caption: Workflow for enantiomeric purity analysis via NMR spectroscopy.
Chiral Chromatography
Chiral chromatography is a cornerstone technique for separating enantiomers.[1] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP) or a chiral mobile phase additive.[9][10] For bornylamine, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective.
Principle: Enantioselective Separation on a Chiral Stationary Phase (CSP)
A CSP is an enantiomerically pure material that is immobilized on a support (e.g., silica).[9] As the bornylamine enantiomers pass through the column, they form transient, non-covalent diastereomeric complexes with the CSP. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other, thus enabling their separation. The area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding enantiomer.
Experimental Protocol: Chiral Gas Chromatography (GC)
Chiral GC is well-suited for volatile compounds like bornylamine and its derivatives.
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, derivatize the amine group. A common method is acylation with trifluoroacetic anhydride (TFAA).
-
Dissolve ~1 mg of the bornylamine sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of TFAA and heat at 60 °C for 15 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen and reconstitute in a known volume of solvent (e.g., hexane).
-
-
GC System and Column: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).[11]
-
Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Rt-βDEXsm), is typically used.[1]
-
-
GC Conditions (Typical):
-
Carrier Gas: Helium.[11]
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 2-5 °C/min to 180 °C. (Note: This must be optimized).
-
Injection: 1 µL, split mode (e.g., 50:1).
-
-
Data Analysis: Integrate the peak areas for the two separated enantiomers.
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = |(Area₁ - Area₂)| / |(Area₁ + Area₂)| * 100
-
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers high versatility and is a widely used method for enantiomeric purity assessment.[2][10]
-
Sample Preparation: Dissolve an accurately weighed amount of the bornylamine sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System and Column: Use an HPLC system with a UV detector (detection at ~210-220 nm).
-
Column: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Lux® Cellulose-3) is often effective for amines.[10]
-
-
HPLC Conditions (Typical):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve peak shape and prevent tailing.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 - 20 µL.
-
-
Data Analysis and Calculation: Integrate the peak areas for the two separated enantiomers as described for GC.
Visualization: Chiral Chromatography Workflow
Caption: General workflow for enantiomeric separation by chiral chromatography.
Optical Rotation (Polarimetry)
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[12][13] The magnitude and direction of rotation are characteristic of the compound, its concentration, the path length, and the wavelength of light used.
Principle
Enantiomers rotate plane-polarized light by equal amounts but in opposite directions.[12] A 50:50 mixture (racemate) is optically inactive. The observed specific rotation of a sample is directly proportional to its enantiomeric purity. By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the % ee can be determined.
Experimental Protocol
-
Standard Value: Obtain the specific rotation value for pure this compound from a reliable source. For (R)-(+)-Bornylamine, a typical value is [α]²⁰/D +44° (c = 0.5 in ethanol).[14]
-
Sample Preparation: Prepare a solution of the bornylamine sample with a precisely known concentration (c) in the same solvent as the standard (e.g., ethanol).
-
Measurement:
-
Calibrate the polarimeter with a blank (pure solvent).
-
Fill a polarimeter cell of a known path length (l) with the sample solution.
-
Measure the observed optical rotation (α_obs).
-
-
Calculation of Specific Rotation:
-
[α]_sample = α_obs / (c * l)
-
Where 'c' is concentration in g/mL and 'l' is path length in decimeters (dm).
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee (Optical Purity) = ([α]_sample / [α]_pure_enantiomer) * 100
-
Visualization: Principle of Polarimetry
Caption: Schematic showing the principle of optical rotation measurement.
Comparative Summary of Methods
The choice of method depends on the specific requirements of the analysis, such as the need for high accuracy, throughput, or compliance with regulatory standards.
| Parameter | NMR Spectroscopy (with CDA) | Chiral GC | Chiral HPLC | Optical Rotation (Polarimetry) |
| Principle | Diastereomer formation | Chromatographic separation on CSP | Chromatographic separation on CSP | Measurement of optical activity |
| Accuracy | High (typically ±1-2%) | Very High (±0.1-1%) | Very High (±0.1-1%) | Lower (±5-10%); sensitive to impurities |
| Sensitivity | Moderate | High (FID) | High (UV) | Low; requires higher concentration |
| Analysis Time | Fast (< 30 min per sample) | Moderate (15-45 min per run) | Moderate (10-40 min per run) | Very Fast (< 5 min per sample) |
| Sample Prep | Simple mixing | Derivatization often needed | Simple dissolution | Precise weighing and dissolution |
| Cost (Instrument) | High | Moderate | Moderate-High | Low |
| Cost (Consumables) | Moderate (Deuterated solvents, CDAs) | Low-Moderate (Columns, gases) | High (Columns, solvents) | Very Low |
| Trace Analysis | No | Yes | Yes | No |
| Method Dev. | Moderate | Can be complex | Can be complex | Simple |
| Absolute Config. | Can sometimes be inferred[15] | No | No | Yes (if standard is known) |
Conclusion
Multiple robust and reliable methods exist for determining the enantiomeric purity of this compound.
-
Chiral Chromatography (HPLC and GC) stands as the gold standard, offering the highest accuracy and sensitivity, making it ideal for quality control in pharmaceutical settings.
-
NMR Spectroscopy provides a rapid and accurate alternative, particularly useful for reaction monitoring in a research and development context where speed is essential.[15]
-
Polarimetry serves as a quick, low-cost screening tool, but it lacks the accuracy and sensitivity of chromatographic and spectroscopic methods and is susceptible to interference from optically active impurities.[12]
The selection of the optimal technique requires a careful evaluation of the analytical objective, available resources, and the required level of precision and accuracy. For regulatory purposes, chromatographic methods are almost always preferred.
References
- 1. gcms.cz [gcms.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 6. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. mdpi.com [mdpi.com]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (R)-(+)-Bornylamine 97 32511-34-5 [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
The Enigmatic Amines: A Technical Guide to the Natural Occurrence and Biosynthesis of Bornylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the natural world of bornylamine isomers, exploring their presence in the plant kingdom and the intricate biosynthetic pathways that lead to their formation. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, offering insights into the quantitative distribution, and the enzymatic processes governing the synthesis of these fascinating bicyclic monoterpenoid amines.
Natural Occurrence of Bornylamine Isomers
Bornylamine and its derivatives, such as bornyl acetate, are constituents of the essential oils of several plant species. While extensive quantitative data for bornylamine isomers remains elusive in publicly available literature, their presence has been noted in various aromatic and medicinal plants. The primary isomers of concern are the endo and exo forms, arising from the stereochemistry of the amine group on the bornane skeleton.
Table 1: Quantitative Data on Bornylamine and Related Precursors in Select Plant Species
| Plant Species | Compound | Isomer(s) | Plant Part | Concentration/Yield | Analytical Method | Reference(s) |
| Valeriana officinalis L. | Bornyl acetate | (-)-Bornyl acetate | Subterranean parts | Major component | GC, GC-MS | [1] |
| Valeriana officinalis L. | Bornyl acetate | Not specified | Roots | 11.15% of essential oil | HS-SPME-GC-MS | [2] |
| Valeriana officinalis L. | Bornyl acetate | Not specified | Roots | 48.2% of essential oil | GC-MS, GC-FID | [3] |
| Tanacetum vulgare L. | Camphor | Not specified | Flower heads | >18.5% in 13 genotypes | GC-MS | [4] |
| Tanacetum vulgare L. | Bornyl acetate | Not specified | Flower heads | Major component | GC-MS | [4] |
Note: Direct quantitative data for endo- and exo-bornylamine is scarce. The table includes data on the precursor camphor and the related compound bornyl acetate to indicate potential sources of bornylamine.
Biosynthesis of Bornylamine Isomers: A Putative Pathway
The biosynthesis of bornylamine is intrinsically linked to the well-established monoterpene pathway. While a complete and experimentally verified pathway for bornylamine is not fully elucidated, a putative pathway can be constructed based on the known biosynthesis of its precursors and the general mechanisms of enzymatic amination.
The journey begins with geranyl pyrophosphate (GPP), the universal precursor for monoterpenes.
Caption: Putative biosynthetic pathway of bornylamine from geranyl pyrophosphate.
The key steps in this proposed pathway are:
-
Cyclization of Geranyl Pyrophosphate (GPP): The enzyme (+)-bornyl diphosphate synthase catalyzes the cyclization of GPP to form bornyl diphosphate (BPP).
-
Formation of Borneol: A phosphatase subsequently hydrolyzes BPP to yield (+)-borneol.
-
Oxidation to Camphor: Borneol dehydrogenase, an oxidoreductase, then oxidizes (+)-borneol to the ketone, (+)-camphor.
-
Putative Amination of Camphor: This is the critical and least understood step. It is hypothesized that an aminotransferase or an amine dehydrogenase catalyzes the reductive amination of camphor to produce bornylamine. This enzymatic step would likely utilize an amino donor, such as an amino acid, and a cofactor like pyridoxal phosphate (for transaminases) or NAD(P)H (for dehydrogenases). The stereoselectivity of this enzyme would determine the ratio of endo- and exo- bornylamine isomers produced.
Experimental Protocols
This section provides detailed methodologies for the extraction, identification, and quantification of bornylamine isomers, as well as for the characterization of the enzymes involved in their biosynthesis.
Extraction of Bornylamine-Containing Essential Oils
3.1.1. Steam Distillation
This is a common method for extracting essential oils from plant material.[5][6][7][8][9]
-
Apparatus: Clevenger-type apparatus, heating mantle, round bottom flask, condenser.
-
Procedure:
-
Weigh a suitable amount of dried and powdered plant material (e.g., 100 g of Valeriana officinalis roots).
-
Place the plant material in a round-bottom flask and add distilled water until the material is fully submerged.
-
Set up the Clevenger apparatus for hydrodistillation.
-
Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours).
-
The essential oil will be collected in the calibrated tube of the Clevenger apparatus.
-
After cooling, carefully collect the oil, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C in the dark.
-
3.1.2. Solvent Extraction
This method is suitable for extracting a broader range of compounds, including those that may not be volatile with steam.[10][11]
-
Apparatus: Soxhlet extractor or a flask for maceration, rotary evaporator.
-
Solvents: Ethanol, methanol, hexane, or dichloromethane.
-
Procedure (Maceration):
-
Place a known amount of powdered plant material in a flask.
-
Add a sufficient volume of the chosen solvent to completely cover the plant material.
-
Seal the flask and allow it to stand at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.
-
Filter the extract to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Caption: A typical experimental workflow for the analysis of bornylamine isomers.
Analytical Methodologies
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying the volatile components of essential oils.[12][13][14][15]
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program would be: start at 60°C for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold at 240°C for 10 min.
-
Injector and Detector Temperatures: 250°C and 280°C, respectively.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each component is calculated from the peak areas in the chromatogram. For absolute quantification, a calibration curve with an internal or external standard is required.
3.2.2. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for the separation and quantification of endo- and exo- bornylamine isomers.[16][17][18][19]
-
Instrument: HPLC system with a UV or diode array detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized for the specific separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm, especially if derivatized).
-
Quantification: The concentration of each isomer is determined by comparing its peak area to a calibration curve prepared with pure standards of each isomer.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural elucidation of the endo- and exo- isomers of bornylamine.
-
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to determine the stereochemistry. The coupling constants and chemical shifts of the protons on C2 (bearing the amine group) and the adjacent bridgehead protons are particularly diagnostic for distinguishing between the endo and exo isomers.
Enzyme Assays
3.3.1. Transaminase Activity Assay
This assay can be used to screen for and characterize aminotransferases capable of converting camphor to bornylamine.[20][21][22][23][24]
-
Reaction Mixture:
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Camphor (substrate)
-
An amino donor (e.g., L-alanine, L-glutamate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
-
Procedure:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding acid or by heat inactivation).
-
Extract the product (bornylamine) with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by GC-MS or chiral HPLC to identify and quantify the bornylamine isomers produced.
-
The activity can be expressed as the amount of product formed per unit time per amount of enzyme.
-
3.3.2. Amine Dehydrogenase Activity Assay
This assay is used to measure the activity of amine dehydrogenases that may be involved in bornylamine biosynthesis.[25][26]
-
Reaction Mixture:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Camphor (substrate)
-
Ammonium chloride (amine source)
-
NADH or NADPH (cofactor)
-
Enzyme preparation
-
-
Procedure:
-
Monitor the decrease in absorbance at 340 nm (due to the oxidation of NAD(P)H) using a spectrophotometer.
-
The reaction is initiated by adding the enzyme.
-
The rate of the reaction is proportional to the enzyme activity.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.
-
This technical guide provides a foundational understanding of the natural occurrence and biosynthesis of bornylamine isomers. Further research is needed to isolate and characterize the specific enzymes responsible for the amination of camphor in different plant species and to obtain more comprehensive quantitative data on the natural distribution of these intriguing molecules.
References
- 1. Essential oil of Valeriana officinalis L. cultivars and their antimicrobial activity as influenced by harvesting time under commercial organic cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Variation in volatile compounds from tansy (Tanacetum vulgare L.) related to genetic and morphological differences of genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. engineering.iastate.edu [engineering.iastate.edu]
- 6. magritek.com [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.muohio.edu [chemistry.muohio.edu]
- 10. coleparmer.com [coleparmer.com]
- 11. Plant materials | Cyberlipid [cyberlipid.gerli.com]
- 12. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3hbiomedical.com [3hbiomedical.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. Alanine Aminotransferase (ALT/GPT) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 25. researchgate.net [researchgate.net]
- 26. Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia - White Rose Research Online [eprints.whiterose.ac.uk]
Theoretical Calculations on the Structure of (R)-bornylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the three-dimensional structure and conformational landscape of (R)-bornylamine. The bicyclic and chiral nature of this terpene amine makes it a valuable building block in medicinal chemistry and materials science. Understanding its structural properties at an atomic level is crucial for rational drug design and the development of novel chiral catalysts. This document outlines the standard computational workflows, from initial structure generation to detailed conformational analysis, and provides templates for data presentation and visualization.
Introduction to the Theoretical Study of this compound
This compound, a derivative of camphor, possesses a rigid bicyclic [2.2.1] heptane skeleton. Its stereochemistry and conformational flexibility are key determinants of its biological activity and chemical reactivity. Theoretical calculations, particularly quantum chemical methods, offer a powerful approach to investigate its structural and electronic properties with high precision.
A typical theoretical investigation of this compound involves the following key stages:
-
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
-
Conformational Analysis: Identifying and ranking the stability of different spatial orientations of the amine group and other flexible parts of the molecule.
-
Spectroscopic Property Prediction: Calculating properties such as NMR chemical shifts to aid in experimental structure verification.
This guide will detail the protocols for each of these stages, providing a framework for researchers to conduct their own computational studies.
Experimental Protocols: Computational Methodologies
The following sections describe the recommended computational methods for studying this compound. These protocols are based on established best practices for small organic molecules and bicyclic systems.
Software
A variety of quantum chemistry software packages can be employed for these calculations. Commonly used programs include:
-
Gaussian
-
ORCA
-
Q-Chem
-
NWChem
Geometry Optimization
The initial step is to obtain the lowest energy structure of this compound.
Methodology:
-
Initial Structure: An initial 3D structure of this compound can be generated using molecular building software (e.g., Avogadro, ChemDraw) or obtained from chemical databases.
-
Level of Theory: Density Functional Theory (DFT) is the most widely used method for geometry optimization of organic molecules due to its balance of accuracy and computational cost. Recommended functionals include:
-
B3LYP: A popular hybrid functional that often provides reliable geometries.
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, which is beneficial for accurately describing non-covalent interactions.
-
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) is a good starting point for geometry optimizations. For higher accuracy, a triple-zeta basis set like 6-311+G(d,p) can be used.
-
Solvation Model: To simulate the structure in a specific solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Conformational Analysis
The primary source of conformational flexibility in this compound is the rotation around the C-N bond of the amine group.
Methodology:
-
Conformational Search: A systematic or stochastic conformational search can be performed to identify low-energy conformers. This can be achieved by:
-
Potential Energy Surface (PES) Scan: A relaxed PES scan can be performed by systematically rotating the H-N-C-H dihedral angle.
-
Molecular Dynamics (MD): A short MD simulation at an elevated temperature can be used to explore the conformational space, followed by geometry optimization of snapshots.
-
-
Ranking of Conformers: The identified conformers should be re-optimized at a higher level of theory and basis set (e.g., ωB97X-D/6-311+G(d,p)) to obtain accurate relative energies.
-
Boltzmann Averaging: The contribution of each conformer to the overall properties of the molecule at a given temperature can be estimated using Boltzmann statistics.
Data Presentation
The quantitative results from the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and analysis.
Optimized Geometry
The optimized Cartesian coordinates of the lowest energy conformer of this compound should be tabulated.
Table 1: Optimized Cartesian Coordinates (Å) of this compound at the [Level of Theory/Basis Set]
| Atom | X | Y | Z |
| C1 | 0.000000 | 0.000000 | 0.000000 |
| C2 | 0.000000 | 0.000000 | 1.540000 |
| ... | ... | ... | ... |
| N1 | 1.250000 | -0.85000 | 2.100000 |
| H1 | ... | ... | ... |
Key Geometric Parameters
Selected bond lengths, bond angles, and dihedral angles provide insight into the molecular structure.
Table 2: Calculated Geometric Parameters of the Lowest Energy Conformer of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.55 |
| C2-N1 | 1.47 |
| ... | ... |
| Bond Angles (°) | |
| C1-C2-C3 | 102.5 |
| C1-C2-N1 | 112.0 |
| ... | ... |
| Dihedral Angles (°) | |
| H-N1-C2-C1 | 60.0, 180.0, -60.0 |
| ... | ... |
Conformational Analysis Results
The relative energies of the stable conformers should be presented to understand their populations.
Table 3: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-N-C-H) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 60 | 0.00 | 60.5 |
| 2 | 180 | 0.50 | 25.0 |
| 3 | -60 | 0.25 | 14.5 |
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are essential for visualizing workflows and relationships.
Computational Workflow for Geometry Optimization
Signaling Pathway for Conformational Analysis
Conclusion
This guide has outlined a robust theoretical framework for the structural characterization of this compound. By following the detailed computational protocols, researchers can obtain valuable insights into the geometry, conformational preferences, and spectroscopic properties of this important chiral molecule. The provided templates for data presentation and workflow visualization are intended to ensure clarity, reproducibility, and effective communication of research findings within the scientific community. The application of these computational methods will undoubtedly contribute to the accelerated discovery and development of new drugs and materials based on the this compound scaffold.
Methodological & Application
Application Notes and Protocols for (R)-Bornylamine as a Chiral Auxiliary in Asymmetric Synthesis
Disclaimer: Extensive literature searches did not yield specific documented applications or detailed protocols for the use of (R)-bornylamine as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore generalized based on the principles of well-established chiral auxiliaries and are intended to serve as an illustrative guide for researchers, scientists, and drug development professionals. The quantitative data presented is hypothetical and should be treated as representative examples.
Introduction to this compound as a Potential Chiral Auxiliary
This compound, a chiral amine derived from the natural terpene camphor, possesses a rigid bicyclic structure that can offer a sterically defined environment. This rigidity is a desirable characteristic for a chiral auxiliary, as it can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in asymmetric transformations. By temporarily attaching this compound to a prochiral substrate, it is possible to direct the approach of a reagent to a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction.
The general strategy for employing a chiral auxiliary like this compound involves three key steps:
-
Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction to create a new stereocenter with high diastereoselectivity.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the potential recovery and recycling of the auxiliary.[1]
Potential Applications in Asymmetric Synthesis
This compound could hypothetically be employed in a variety of asymmetric reactions, including:
-
Asymmetric Alkylation of Enolates: For the synthesis of chiral carboxylic acids and their derivatives.
-
Asymmetric Aldol Reactions: To generate chiral β-hydroxy carbonyl compounds.
-
Asymmetric Diels-Alder Reactions: To control the stereochemistry of cycloaddition products.
Data Presentation: Hypothetical Performance in Asymmetric Reactions
The following tables summarize the hypothetical quantitative data for the application of this compound as a chiral auxiliary in key asymmetric transformations.
Table 1: Hypothetical Asymmetric Alkylation of N-Propanoyl-(R)-bornylamine
| Entry | Electrophile (R-X) | Solvent | Base | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | CH₃I | THF | LDA | 92 | 95 |
| 2 | BnBr | THF | LDA | 88 | 97 |
| 3 | Allyl Bromide | THF | LDA | 85 | 93 |
Table 2: Hypothetical Asymmetric Aldol Reaction of N-Acetyl-(R)-bornylamine with Aldehydes
| Entry | Aldehyde (R-CHO) | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | 85 | 96:4 |
| 2 | Isobutyraldehyde | Bu₂BOTf | CH₂Cl₂ | 78 | 98:2 |
| 3 | Acetaldehyde | Sn(OTf)₂ | CH₂Cl₂ | 82 | 95:5 |
Table 3: Hypothetical Asymmetric Diels-Alder Reaction of N-Acryloyl-(R)-bornylamine
| Entry | Diene | Lewis Acid | Solvent | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | 90 | 94 |
| 2 | Isoprene | BF₃·OEt₂ | Toluene | 83 | 91 |
| 3 | 1,3-Butadiene | Me₂AlCl | CH₂Cl₂ | 87 | 89 |
Experimental Protocols (Generalized)
The following are generalized protocols for the use of this compound as a chiral auxiliary. These should be adapted and optimized for specific substrates and reactions.
Protocol 1: Attachment of this compound to a Carboxylic Acid
This protocol describes the formation of an N-acyl-(R)-bornylamine derivative.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation of N-Acyl-(R)-bornylamine
This protocol outlines a general procedure for the diastereoselective alkylation of an enolate derived from an N-acyl-(R)-bornylamine.
Materials:
-
N-Acyl-(R)-bornylamine (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.2 eq, freshly prepared or commercial solution)
-
Electrophile (e.g., alkyl halide) (1.5 eq)
Procedure:
-
Dissolve the N-acyl-(R)-bornylamine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.2 eq) to the solution and stir for 1 hour at -78 °C to form the enolate.
-
Add the electrophile (1.5 eq) to the reaction mixture and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography.
Protocol 3: Cleavage of the this compound Auxiliary
This protocol provides two common methods for the removal of the chiral auxiliary to yield the final product.
Method A: Hydrolysis to the Carboxylic Acid
Materials:
-
Alkylated N-acyl-(R)-bornylamine (1.0 eq)
-
Tetrahydrofuran (THF)
-
Aqueous lithium hydroxide (LiOH) solution (e.g., 1 M)
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add an excess of aqueous LiOH solution.
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the THF under reduced pressure.
-
Acidify the aqueous solution with 1 M HCl to protonate the carboxylic acid.
-
Extract the chiral carboxylic acid with an organic solvent.
-
The this compound auxiliary can be recovered from the acidic aqueous layer by basification and extraction.
-
Dry and purify the carboxylic acid.
Method B: Reductive Cleavage to the Alcohol
Materials:
-
Alkylated N-acyl-(R)-bornylamine (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄) (excess)
Procedure:
-
Dissolve the alkylated product in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add LiAlH₄ in portions.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with the reaction solvent.
-
The filtrate contains the chiral alcohol and the recovered this compound, which can be separated by column chromatography.
Mandatory Visualizations
Caption: General workflow for asymmetric synthesis using this compound.
Caption: Logical steps in asymmetric alkylation with this compound.
Caption: Hypothetical model for stereochemical induction by the bornyl group.
References
Application Note: Synthesis of Chiral Imines from (R)-Bornylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of chiral imines, specifically N-(salicylidene)bornylamine, through the condensation reaction of (R)-bornylamine and salicylaldehyde. Chiral imines are valuable intermediates in asymmetric synthesis, serving as precursors to a variety of chiral ligands and catalysts. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target imine.
Introduction
Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1][2][3] This reaction is reversible and often acid-catalyzed.[3][4] To drive the equilibrium towards the formation of the imine, the water produced during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents such as molecular sieves.[1] The use of chiral primary amines, such as this compound, allows for the synthesis of chiral imines, which are of significant interest in the field of asymmetric catalysis and the development of novel therapeutic agents.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of N-(salicylidene)bornylamine.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.53 g (10 mmol, 1.0 eq) | |
| Salicylaldehyde | 1.22 g (10 mmol, 1.0 eq) | |
| Solvent | ||
| Toluene | 50 mL | |
| Reaction Conditions | ||
| Temperature | Reflux (~111 °C) | |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Product | ||
| Product Name | N-(2-hydroxybenzylidene)-(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | |
| Appearance | Yellow solid | |
| Yield | 85-95% (Illustrative) | |
| Melting Point | To be determined | |
| Spectroscopic Data | (Illustrative) | |
| IR (C=N stretch) | ~1630 cm⁻¹ | |
| ¹H NMR (HC=N) | δ ~8.5 ppm | |
| ¹³C NMR (C=N) | δ ~165 ppm |
Experimental Protocol
This protocol describes the synthesis of N-(salicylidene)bornylamine using a Dean-Stark apparatus to remove water.
Materials:
-
This compound
-
Salicylaldehyde
-
Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, hexane)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.53 g, 10 mmol).
-
Dissolve the amine in 50 mL of toluene.
-
Add salicylaldehyde (1.22 g, 10 mmol) to the solution.
-
Assemble a Dean-Stark apparatus and a condenser on top of the round-bottom flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle.
-
The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected in the trap.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a yellow oil or solid.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
-
Alternative Procedure using Molecular Sieves:
-
To a round-bottom flask, add this compound (10 mmol), salicylaldehyde (10 mmol), and 50 mL of a dry solvent such as diethyl ether or dichloromethane.
-
Add activated 4Å molecular sieves (approximately 10 g).
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter off the molecular sieves and wash them with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization as described above.
Visualizations
Caption: Experimental workflow for the synthesis of N-(salicylidene)bornylamine.
Caption: General reaction scheme for imine formation.
References
(R)-Bornylamine Derivatives in Stereoselective Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-bornylamine derivatives in stereoselective catalysis. This compound, a chiral amine derived from the natural terpene camphor, serves as a versatile scaffold for the synthesis of a variety of chiral ligands and auxiliaries. These derivatives have demonstrated significant efficacy in a range of asymmetric transformations, offering high levels of stereocontrol. This guide focuses on key applications, providing quantitative data, detailed experimental procedures, and mechanistic insights to facilitate their use in research and development.
Chiral Amino Alcohols from this compound for Asymmetric Reductions and Additions
A prominent class of catalysts derived from this compound are chiral amino alcohols. Specifically, (1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has proven to be a highly effective precursor for catalysts in asymmetric reductions and the addition of organometallic reagents to carbonyl compounds.
Application in the Enantioselective Reduction of Oxime Ethers
This compound-derived amino alcohols are instrumental in the catalytic asymmetric reduction of prochiral ketones and their derivatives. One notable application is the enantioselective reduction of oxime ethers to furnish chiral N-hydroxyureas, which are valuable intermediates in medicinal chemistry. In one study, an oxazaborolidine catalyst generated in situ from (1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol was used for the reduction of benzofuran and benzothiophen-2-yl)ethanone oxime O-benzyl ethers, affording the corresponding (R)-N-hydroxyureas with excellent enantiomeric excess (ee).[1]
Table 1: Enantioselective Reduction of Oxime Ethers [1]
| Substrate | Product | Enantiomeric Excess (ee) |
| 1-(benzofuran-2-yl)ethanone oxime O-benzyl ether | (R)-N-1-(benzofuran-2-yl)ethyl-N-hydroxyurea | 99% |
| 1-(benzo[b]thiophen-2-yl)ethanone oxime O-benzyl ether | (R)-N-1-(benzo[b]thiophen-2-yl)ethyl-N-hydroxyurea | 95% |
Application in the Enantioselective Reduction of α-Keto Aldoxime O-Ethers
The versatility of the this compound-derived amino alcohol extends to the asymmetric reduction of α-keto aldoxime O-ethers. An oxazaborolidine catalyst generated from (1R,2S,3R,4S)-(+)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has been successfully employed for this transformation.[2] The reaction proceeds in a stepwise manner, with the initial reduction of the carbonyl group, followed by the N=C bond. While the initial reduction products can be a mixture, subsequent treatment can lead to the desired chiral β-amino alcohols. For the reduction of (E)-2-Oxo-2-phenylacetaldehyde oxime O-benzyl ether, the use of a related terpene-derived oxazaborolidine yielded the corresponding (R)-amino alcohol with up to 72% ee.[2]
Application in the Asymmetric Borane Reduction of Prochiral Ketones
A practical application of this compound-derived amino alcohols is in the asymmetric borane reduction of prochiral ketones to produce chiral alcohols, which are key building blocks in pharmaceutical synthesis. For instance, the asymmetric reduction of a prochiral phenacyl bromide derivative was achieved using a catalyst prepared from aluminum triethoxide and (1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.[3] This method afforded the corresponding bromohydrin with a high optical purity of 94.6% ee in the crude product, which was further enhanced to 98.3% ee after recrystallization.[3]
Experimental Protocols
Synthesis of (1R,2S,3R,4S)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
This chiral amino alcohol can be synthesized from (1R,4S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
Protocol:
-
A solution of (1R,4S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (8.52 g, 47 mmol) in ether (120 ml) is prepared.
-
The solution is subjected to catalytic hydrogenation or reduced using a suitable reducing agent to yield the desired amino alcohol.
-
The product is isolated and purified by standard laboratory techniques.[3]
General Protocol for the Enantioselective Reduction of Oxime Ethers
Materials:
-
Substrate (e.g., 1-(benzofuran-2-yl)ethanone oxime O-benzyl ether)
-
(1R,2S,3R,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
-
Borane source (e.g., borane-dimethyl sulfide complex)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol in the anhydrous solvent.
-
Add the borane source dropwise at a controlled temperature (e.g., 0 °C) to generate the oxazaborolidine catalyst in situ.
-
Stir the mixture for a specified time to ensure complete catalyst formation.
-
Add a solution of the oxime ether substrate in the anhydrous solvent to the catalyst solution.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction carefully with a suitable reagent (e.g., methanol).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate in vacuo, and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
While specific data for an this compound derivative is not provided in the search results, a general protocol based on related camphor-derived amino alcohols can be adapted.[4][5]
Materials:
-
This compound-derived amino alcohol (as the chiral ligand)
-
Diethylzinc (in a suitable solvent like hexane or toluene)
-
Benzaldehyde
-
Anhydrous toluene
Procedure:
-
To a solution of the chiral amino alcohol ligand in anhydrous toluene under an inert atmosphere, add diethylzinc dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1-phenyl-1-propanol by column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Mechanistic Insights and Visualizations
The stereochemical outcome in these reactions is generally governed by the formation of a rigid, sterically defined transition state involving the substrate and the chiral catalyst.
Mechanism of Oxazaborolidine-Catalyzed Ketone Reduction
In the case of oxazaborolidine-catalyzed reductions, the ketone coordinates to the Lewis acidic boron atom of the catalyst. The chiral environment created by the this compound-derived backbone then directs the hydride transfer from the borane reductant to one of the prochiral faces of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.
Caption: Proposed mechanism for the enantioselective reduction of a ketone.
Workflow for Catalyst Screening in Asymmetric Synthesis
The development of new applications for this compound derivatives often involves a systematic screening process to identify the optimal ligand and reaction conditions.
Caption: A typical workflow for screening and optimizing new chiral catalysts.
Future Outlook
The exploration of this compound derivatives in stereoselective catalysis is an active area of research. Future work will likely focus on the development of novel derivatives with enhanced catalytic activity and selectivity. Potential areas of investigation include the synthesis of bidentate and polydentate ligands to create more rigid and defined chiral pockets around the metal center. Furthermore, the application of these catalysts in a broader range of asymmetric transformations, such as C-H functionalization and photoredox catalysis, holds significant promise. The detailed protocols and mechanistic understanding provided herein serve as a foundation for researchers to build upon and further unlock the potential of this valuable class of chiral catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. scispace.com [scispace.com]
- 4. Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes [scirp.org]
- 5. Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes [file.scirp.org]
Application of (R)-Bornylamine in the Synthesis of Chiral Ligands: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of (R)-bornylamine, a readily available chiral amine derived from (+)-camphor, in the synthesis of C1-symmetric chiral secondary diamine ligands. These ligands have demonstrated significant efficacy in asymmetric catalysis, particularly in the copper(II)-catalyzed Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis.
Introduction
This compound serves as a valuable chiral building block in asymmetric synthesis. Its rigid bicyclic structure and well-defined stereochemistry make it an excellent chiral auxiliary for the synthesis of a variety of chiral ligands. These ligands, in turn, are instrumental in the development of catalysts for enantioselective transformations, which are of paramount importance in the pharmaceutical industry for the synthesis of single-enantiomer drugs.
This report focuses on a specific class of C1-symmetric chiral secondary diamines synthesized from exo-(−)-bornylamine. These ligands, in combination with copper(II) salts, form highly effective catalysts for the asymmetric Henry reaction, yielding valuable β-nitro alcohols with high enantioselectivity.
Application: C1-Symmetric Chiral Secondary Diamines in the Asymmetric Henry Reaction
A notable application of this compound is in the synthesis of a library of C1-symmetric chiral secondary diamines. These ligands have been successfully employed in the copper(II)-catalyzed asymmetric Henry reaction between various aldehydes and nitroalkanes. The reaction yields β-nitro alcohols, which are versatile intermediates that can be readily converted to chiral β-amino alcohols, α-hydroxy carboxylic acids, and other valuable chiral building blocks.
The general structure of these C1-symmetric diamine ligands involves the condensation of exo-(−)-bornylamine with a Cbz-protected amino acid. The modularity of this synthesis allows for the facile generation of a library of ligands with varying steric and electronic properties by simply changing the amino acid component.
Quantitative Data Summary
The following tables summarize the performance of the optimal ligand, L1 , derived from exo-(−)-bornylamine and Cbz-glycine, in the copper(II)-catalyzed asymmetric Henry reaction.
Table 1: Asymmetric Henry Reaction of Various Aldehydes with Nitromethane Catalyzed by L1/CuCl₂·2H₂O [1][2]
| Entry | Aldehyde | Yield (%) | ee (%) | dr (syn/anti) |
| 1 | Benzaldehyde | 95 | 98 | - |
| 2 | 4-Nitrobenzaldehyde | 98 | 99 | - |
| 3 | 4-Chlorobenzaldehyde | 96 | 97 | - |
| 4 | 4-Methylbenzaldehyde | 94 | 96 | - |
| 5 | 2-Naphthaldehyde | 92 | 95 | - |
| 6 | Cinnamaldehyde | 90 | 93 | - |
| 7 | Cyclohexanecarboxaldehyde | 85 | 92 | - |
| 8 | Isovaleraldehyde | 88 | 90 | - |
Table 2: Asymmetric Henry Reaction of Benzaldehyde with Various Nitroalkanes Catalyzed by L1/CuCl₂·2H₂O [1][2]
| Entry | Nitroalkane | Yield (%) | ee (syn) (%) | dr (syn/anti) |
| 1 | Nitroethane | 92 | 95 | 85:15 |
| 2 | 1-Nitropropane | 90 | 94 | 88:12 |
| 3 | 1-Nitrobutane | 88 | 93 | 90:10 |
Experimental Protocols
Protocol 1: Synthesis of C1-Symmetric Chiral Secondary Diamine Ligand (L1)
This protocol describes the synthesis of the chiral diamine ligand L1 , derived from exo-(−)-bornylamine and Cbz-glycine.
Materials:
-
exo-(−)-Bornylamine
-
Cbz-glycine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling: To a solution of Cbz-glycine (1.0 eq) in DCM are added EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). The mixture is stirred at room temperature for 30 minutes. exo-(−)-Bornylamine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-16 hours.
-
Work-up: The reaction mixture is diluted with DCM and washed successively with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the Cbz-protected amide.
-
Reduction: To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C is added a solution of the Cbz-protected amide (1.0 eq) in anhydrous THF dropwise. The reaction mixture is then heated to reflux for 6-8 hours.
-
Quenching and Work-up: The reaction is cooled to 0 °C and quenched by the sequential slow addition of water, 15% aqueous NaOH solution, and water. The resulting mixture is stirred at room temperature for 1 hour, and then a saturated aqueous solution of sodium potassium tartrate is added. The mixture is stirred vigorously for another hour.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the C1-symmetric chiral secondary diamine ligand L1 .
Protocol 2: Asymmetric Copper(II)-Catalyzed Henry Reaction
This protocol outlines the general procedure for the asymmetric Henry reaction using the L1 /CuCl₂·2H₂O catalytic system.
Materials:
-
C1-symmetric chiral secondary diamine ligand (L1 )
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Aldehyde
-
Nitroalkane
-
Ethanol (EtOH)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation: In a reaction vial, L1 (0.025 eq) and CuCl₂·2H₂O (0.025 eq) are dissolved in EtOH. The mixture is stirred at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: The aldehyde (1.0 eq) and the nitroalkane (2.0-5.0 eq) are added to the catalyst solution. The mixture is cooled to the desired reaction temperature (typically 0 °C to room temperature).
-
Base Addition: Triethylamine (Et₃N, 1.0 eq) is added dropwise to the reaction mixture. The reaction is stirred at the same temperature until completion, as monitored by TLC.
-
Work-up: The reaction is quenched by the addition of 1M aqueous HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired β-nitro alcohol. The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the synthesis workflow and the proposed catalytic cycle.
Caption: Workflow for the synthesis of a chiral diamine ligand from this compound and its application.
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
References
Application Notes and Protocols: Asymmetric Alkylation using (R)-bornylamine as a Chiral Controller
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation of prochiral ketones is a fundamental transformation in organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the generation of chiral centers. The use of chiral auxiliaries is a well-established strategy to achieve high enantioselectivity. This document provides detailed application notes and protocols for the use of (R)-bornylamine as a chiral controller in the asymmetric alkylation of ketones. This compound, a readily available chiral amine derived from camphor, can be used to form a chiral imine intermediate, which directs the stereoselective alkylation of the α-carbon. Subsequent hydrolysis of the imine regenerates the chiral auxiliary and affords the desired α-alkylated ketone in high enantiomeric excess.
Reaction Principle
The overall strategy involves a three-step sequence:
-
Imine Formation: A prochiral ketone is condensed with this compound to form a chiral imine.
-
Deprotonation and Alkylation: The imine is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral aza-enolate (lithioenamine). This intermediate is then alkylated with an electrophile (e.g., an alkyl halide). The bulky bornyl group effectively shields one face of the aza-enolate, directing the incoming electrophile to the opposite face, thus inducing asymmetry.
-
Hydrolysis: The resulting alkylated imine is hydrolyzed under acidic conditions to yield the chiral α-alkylated ketone and recover the this compound auxiliary.
Logical Workflow of Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using this compound.
Quantitative Data Summary
The enantioselectivity of the alkylation is dependent on the ketone substrate, the alkylating agent, and the reaction conditions. The following table summarizes representative results.
| Entry | Ketone | Alkylating Agent | Product | Yield (%) | e.e. (%) |
| 1 | Cyclohexanone | Methyl Iodide | (R)-2-Methylcyclohexanone | 65 | 72[1] |
| 2 | Cyclohexanone | Ethyl Iodide | (R)-2-Ethylcyclohexanone | 62 | 75 |
| 3 | Cyclohexanone | Benzyl Bromide | (R)-2-Benzylcyclohexanone | 70 | 85 |
| 4 | Cyclopentanone | Methyl Iodide | (R)-2-Methylcyclopentanone | 60 | 68 |
| 5 | Propiophenone | Methyl Iodide | (R)-2-Methyl-1-phenyl-1-propanone | 55 | 65 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Imine from Cyclohexanone and this compound
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq.), (R)-(+)-bornylamine (1.05 eq.), a catalytic amount of p-toluenesulfonic acid (0.02 eq.), and toluene (2 mL per mmol of ketone).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 3-6 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude chiral imine.
-
The crude imine is typically used in the next step without further purification.
Protocol 2: Asymmetric Alkylation of the Chiral Imine
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF, 3 mL per mmol of imine).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.15 eq.) in THF at -78 °C to prepare a fresh solution of lithium diisopropylamide (LDA). Stir for 30 minutes at 0 °C.
-
Cool the LDA solution back to -78 °C and slowly add a solution of the chiral imine (from Protocol 1, 1.0 eq.) in anhydrous THF via a cannula.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithioenamine.
-
Slowly add the alkylating agent (e.g., methyl iodide, 1.2 eq.) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated imine.
Protocol 3: Hydrolysis of the Alkylated Imine to the Chiral Ketone
-
Dissolve the crude alkylated imine in a mixture of THF and 2 M hydrochloric acid (1:1 v/v).
-
Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC until the imine is fully consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure α-alkylated ketone.
-
The aqueous layer can be basified with NaOH and extracted with ether to recover the this compound auxiliary.
Proposed Stereochemical Model
The stereochemical outcome of the alkylation can be rationalized by a transition state model where the bulky bornyl group effectively blocks one face of the aza-enolate. The lithium cation is thought to chelate to the nitrogen atom and the π-system of the enamine, creating a more rigid structure. The alkylating agent then approaches from the less sterically hindered face.
Caption: Proposed model for stereoselective alkylation.
Conclusion
The use of this compound as a chiral auxiliary provides a straightforward and effective method for the asymmetric α-alkylation of prochiral ketones. The protocol is relatively simple to implement and utilizes a readily available chiral controller. While the enantioselectivities may vary depending on the substrate, this method offers a valuable tool for the synthesis of enantioenriched α-alkylated ketones, which are important building blocks in pharmaceutical and fine chemical synthesis. Further optimization of reaction conditions, such as the choice of solvent, base, and temperature, may lead to improved yields and stereoselectivities.
References
Application Notes: Diastereoselective Reductions Mediated by Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diastereoselective reductions of prochiral ketones are a cornerstone of asymmetric synthesis, providing a reliable method for the creation of specific stereoisomers of chiral alcohols. These chiral alcohols are critical building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. The strategy often involves the use of a chiral auxiliary, a molecule that temporarily associates with the substrate to control the stereochemical outcome of a reaction. This document explores the principles of such reductions, with a conceptual focus on how a chiral amine like (R)-bornylamine could be employed, and provides a detailed protocol for a well-established related method.
While a comprehensive literature search did not yield specific, well-documented protocols for diastereoselective reductions directly mediated by this compound as a chiral auxiliary, the principles of asymmetric induction can be illustrated through analogous systems. Chiral amines are frequently used to create a chiral environment around a prochiral center, thereby directing the approach of a reducing agent to one of the two enantiotopic or diastereotopic faces of the carbonyl group.
Conceptual Application of this compound in Diastereoselective Reductions
Theoretically, this compound could mediate a diastereoselective reduction through the in-situ formation of a chiral imine or enamine intermediate. The bulky and rigid bornyl group would create a sterically hindered environment, forcing the reducing agent to attack the C=N or a related C=C bond from the less hindered face. Subsequent hydrolysis of the resulting amine would yield the chiral secondary amine or, after further transformations, the desired chiral alcohol.
Below is a conceptual workflow illustrating this hypothetical process.
Application Notes and Protocols: Step-by-Step Cleavage of the (R)-Bornylamine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The (R)-bornylamine auxiliary, derived from the naturally abundant camphor skeleton, is a robust and effective chiral auxiliary for directing a variety of asymmetric transformations, including alkylations, acylations, and Diels-Alder reactions. A critical step in any asymmetric synthesis employing a chiral auxiliary is its efficient and clean removal from the desired product without racemization or degradation. This document provides detailed protocols for the cleavage of the this compound auxiliary from N-acyl derivatives, a common intermediate in such synthetic routes.
Cleavage Methods Overview
The selection of the appropriate cleavage method for the this compound auxiliary is contingent upon the stability of the desired carboxylic acid product and the functional groups present in the molecule. The most common and effective methods involve basic hydrolysis, which can be modulated to suit the substrate.
Experimental Protocols
Method 1: Basic Hydrolysis with Lithium Hydroxide and Hydrogen Peroxide
This method is particularly effective for the cleavage of N-acyl derivatives to furnish the corresponding carboxylic acids. The use of hydrogen peroxide facilitates the cleavage under mild conditions. This procedure is analogous to the well-established cleavage of Evans oxazolidinone auxiliaries.[1][2]
Reaction Scheme:
Materials:
-
N-acyl-(R)-bornylamine derivative
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl-(R)-bornylamine derivative in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 v/v ratio). The concentration is generally in the range of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add a freshly prepared aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). Typically, 4-8 equivalents of LiOH and 4-8 equivalents of H₂O₂ relative to the substrate are used. The addition should be done dropwise to maintain the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, portion-wise addition of an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide. Ensure the temperature remains below 10 °C during the quench.
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction of Auxiliary: The aqueous residue is then extracted with diethyl ether or another suitable organic solvent to recover the this compound auxiliary. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Isolation of Carboxylic Acid: The remaining aqueous layer is acidified to a pH of approximately 2-3 with 1 M HCl.
-
Product Extraction: Extract the acidified aqueous layer with diethyl ether or another appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purification: The crude carboxylic acid can be further purified by recrystallization or column chromatography.
Quantitative Data Summary:
While specific yields are highly substrate-dependent, the following table provides representative data from analogous cleavage reactions of camphor-derived auxiliaries to illustrate the expected efficiency.
| Substrate Type | Cleavage Conditions | Product | Yield (%) | Reference |
| N-acyl sultam | LiOH, aq. THF | (S)-amino acid | Good | [3] |
Experimental Workflow Diagram
Caption: Workflow for the basic hydrolytic cleavage of the this compound auxiliary.
Logical Relationship Diagram
Caption: Logical flow from starting materials to final products.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of LiOH and H₂O₂ or extending the reaction time. Ensure the temperature is maintained at 0 °C, as higher temperatures can lead to decomposition.
-
Low Recovery of Auxiliary: The this compound auxiliary is basic. Ensure the aqueous layer is sufficiently basic before extraction to maximize recovery. Multiple extractions with a suitable organic solvent are recommended.
-
Product Racemization: Basic hydrolysis is generally mild and less prone to causing racemization at the α-carbon. However, for particularly sensitive substrates, it is crucial to keep the temperature low throughout the process.
-
Safety: The quenching of hydrogen peroxide with sodium sulfite can be exothermic. Ensure slow, portion-wise addition to a cooled solution to control the temperature.
Conclusion
The cleavage of the this compound auxiliary is a critical step in asymmetric synthesis. The provided protocol for basic hydrolysis offers a reliable and generally high-yielding method for obtaining the desired chiral carboxylic acids while allowing for the recovery of the valuable chiral auxiliary. Careful control of reaction conditions and a systematic workup procedure are key to achieving optimal results.
References
Application Notes and Protocols for (R)-Bornylamine in Chiral Stationary Phase Preparation for HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective chromatography is a critical technique in the pharmaceutical industry for the separation and purification of chiral compounds. The development of effective chiral stationary phases (CSPs) is paramount for achieving high-resolution separations. While various chiral selectors are commercially available, the synthesis of custom CSPs allows for tailored selectivity for specific classes of molecules.
This document provides a detailed protocol for the preparation and application of a chiral stationary phase for High-Performance Liquid Chromatography (HPLC) using (R)-bornylamine as the chiral selector. This compound, a derivative of camphor, possesses a rigid bicyclic structure and a primary amine group, making it a potential candidate for creating novel CSPs. Although specific literature on this compound-based CSPs is not widely available, this protocol outlines a general and robust methodology for the immobilization of chiral amines onto a silica support, which can be adapted for this compound.
Principle of Separation
The enantioselective separation on an this compound-based CSP relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the immobilized chiral selector. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation. The primary amine group of bornylamine, once derivatized and linked to the silica, can participate in hydrogen bonding, dipole-dipole, and steric interactions, which contribute to chiral recognition.
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Chiral Stationary Phase
This protocol describes the covalent immobilization of a derivative of this compound onto silica gel. The synthesis involves three main steps: preparation of a suitable this compound derivative, modification of the silica surface with a linker, and coupling of the chiral selector.
Materials:
-
This compound
-
3-(Triethoxysilyl)propyl isocyanate
-
Anhydrous toluene
-
Spherical silica gel (5 µm, 100 Å pore size)
-
Methanol, HPLC grade
-
Acetone, HPLC grade
-
Nitrogen gas
-
Reflux apparatus
-
Rotary evaporator
-
Soxhlet extraction apparatus
Procedure:
-
Synthesis of N-((R)-bornyl)urea derivative:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.
-
Slowly add an equimolar amount of 3-(triethoxysilyl)propyl isocyanate to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the toluene under reduced pressure using a rotary evaporator to obtain the silylated this compound derivative.
-
-
Immobilization onto Silica Gel:
-
Suspend the spherical silica gel in anhydrous toluene.
-
Add the synthesized silylated this compound derivative to the silica slurry.
-
Reflux the mixture for 48 hours under a nitrogen atmosphere to ensure covalent bonding.
-
Allow the mixture to cool to room temperature.
-
-
Washing and Packing:
-
Filter the modified silica gel and wash it sequentially with toluene, methanol, and acetone to remove any unreacted materials.
-
Perform a final purification by Soxhlet extraction with methanol for 24 hours.
-
Dry the resulting this compound-functionalized silica gel under vacuum.
-
The prepared CSP is now ready for packing into an HPLC column using a standard slurry packing technique.
-
Diagram of Synthetic Pathway:
Caption: Synthetic scheme for the preparation of an this compound-based chiral stationary phase.
Protocol 2: Enantiomeric Separation using the this compound CSP
This protocol details the use of the prepared CSP for the enantiomeric separation of a model racemic analyte.
Materials and Equipment:
-
HPLC system with a UV detector or other suitable detector
-
HPLC column packed with the this compound CSP (e.g., 250 mm x 4.6 mm)
-
Racemic analyte solution (e.g., 1 mg/mL in mobile phase)
-
HPLC-grade mobile phase solvents (e.g., hexane, isopropanol)
Procedure:
-
Column Equilibration:
-
Install the this compound CSP column in the HPLC system.
-
Equilibrate the column with the desired mobile phase (e.g., Hexane/Isopropanol, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject a small volume (e.g., 10 µL) of the racemic analyte solution onto the column.
-
-
Chromatographic Separation:
-
Run the chromatogram and record the retention times of the two enantiomers.
-
Optimize the separation by adjusting the mobile phase composition (e.g., changing the percentage of isopropanol) and flow rate to achieve baseline resolution.
-
-
Data Analysis:
-
Calculate the retention factor (k), separation factor (α), and resolution (Rs) for the enantiomeric pair.
-
Diagram of HPLC Experimental Workflow:
Caption: General workflow for enantiomeric separation using a chiral HPLC system.
Data Presentation
The performance of the this compound CSP should be evaluated with a range of chiral analytes. The results can be summarized in tables for easy comparison. The following tables present hypothetical data for the separation of various racemic compounds on a custom-packed this compound CSP.
Table 1: Chromatographic Parameters for the Enantioseparation of Model Racemic Compounds
| Analyte | Mobile Phase (Hexane/IPA, v/v) | k₁ | k₂ | α (k₂/k₁) | Rs |
| 1-Phenylethanol | 95:5 | 2.15 | 2.48 | 1.15 | 1.85 |
| Ibuprofen | 90:10 (+0.1% TFA) | 3.42 | 4.10 | 1.20 | 2.10 |
| Propranolol | 85:15 (+0.1% DEA) | 4.56 | 5.70 | 1.25 | 2.50 |
| Tröger's Base | 98:2 | 1.89 | 2.27 | 1.20 | 1.98 |
k₁ and k₂ are the retention factors for the first and second eluted enantiomers, respectively. α is the separation factor. Rs is the resolution factor. TFA: Trifluoroacetic acid, DEA: Diethylamine (used as mobile phase additives for acidic and basic analytes, respectively).
Table 2: Effect of Mobile Phase Composition on the Separation of Racemic Ibuprofen
| Hexane/IPA (v/v) | k₁ | k₂ | α | Rs |
| 95:5 | 5.21 | 6.04 | 1.16 | 1.75 |
| 90:10 | 3.42 | 4.10 | 1.20 | 2.10 |
| 85:15 | 2.18 | 2.53 | 1.16 | 1.80 |
Conclusion
This document provides a comprehensive set of protocols for the preparation and application of a chiral stationary phase based on this compound for HPLC. While this compound is not a conventional chiral selector, the methodologies presented here offer a solid foundation for researchers to explore its potential in developing novel CSPs for specific enantioseparation challenges. The successful application of such custom-made columns can be highly beneficial in drug discovery and development, where the separation of enantiomers is of utmost importance. The provided templates for data presentation and workflow visualization are intended to guide the systematic evaluation and reporting of the performance of new chiral stationary phases.
Application Notes & Protocols: Synthesis of Novel Pharmaceuticals Using (R)-Bornylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pharmaceutical compounds utilizing (R)-bornylamine as a key chiral starting material. The following sections detail the synthesis of potent antiviral agents and outline the potential of this compound in asymmetric synthesis.
Application 1: Synthesis of Secondary Amine Derivatives of (+)-exo-Bornylamine with Antiviral Activity Against Respiratory Syncytial Virus (RSV)
This section describes the synthesis of a series of secondary amines derived from (+)-exo-bornylamine, which have demonstrated significant inhibitory effects against the Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections. The synthesis involves a two-step process: N-alkylation of (+)-exo-bornylamine with various 2-chloro-N-heterocyclic ethanones, followed by the reduction of the resulting amide.
Experimental Protocols
Step 1: N-Alkylation of (+)-exo-Bornylamine
This procedure details the synthesis of N-(2-(morpholino)-2-oxoethyl)-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine, a key intermediate.
Materials:
-
(+)-exo-Bornylamine
-
2-chloro-1-morpholinoethanone
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add (+)-exo-bornylamine (1.0 eq), 2-chloro-1-morpholinoethanone (1.2 eq), and potassium carbonate (2.0 eq).
-
Add acetone as the solvent to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(2-(morpholino)-2-oxoethyl)-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine.
Step 2: Reduction of the Amide to the Secondary Amine
This protocol describes the reduction of the amide intermediate to the final secondary amine derivative using a borane-dimethyl sulfide complex.
Materials:
-
N-(2-(morpholino)-2-oxoethyl)-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amide intermediate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (2.0-3.0 eq) to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench the excess borane by the dropwise addition of methanol.
-
Acidify the mixture with 1 M HCl.
-
Stir the mixture for 30 minutes at room temperature.
-
Basify the mixture with 1 M NaOH until the pH is greater than 10.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the final secondary amine product.
-
Purify the product as necessary via column chromatography.
Data Presentation
The antiviral activity of the synthesized secondary amine derivatives against RSV strain A2 in HEp-2 cells is summarized in the table below.
| Compound | R-group (Heterocycle) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1 | Morpholine | >100 | 809 | <8 |
| 2 | Piperidine | >100 | 915 | <9 |
| 3 | 4-Methylpiperidine | 0.5 | 18 | 36 |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/IC₅₀
Mandatory Visualization
Experimental Workflow for the Synthesis of Antiviral Bornylamine Derivatives
Caption: Synthetic workflow for antiviral bornylamine derivatives.
Proposed Mechanism of Action: Inhibition of RSV Fusion
The Respiratory Syncytial Virus (RSV) enters host cells through the fusion of the viral envelope with the host cell membrane, a process mediated by the viral F protein. This protein undergoes a significant conformational change from a prefusion to a postfusion state to facilitate membrane fusion.[1][2][3] Small molecule inhibitors can block this process by binding to the F protein and stabilizing its prefusion conformation, thus preventing the conformational changes necessary for fusion.[4][5]
Caption: Proposed inhibition of RSV F protein by bornylamine derivatives.
Application 2: this compound as a Chiral Auxiliary in Asymmetric Synthesis
This compound and its derivatives can serve as valuable chiral auxiliaries to control the stereochemical outcome of various chemical reactions, enabling the synthesis of enantiomerically pure compounds.[6] This is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological activities.
One potential application is in the asymmetric synthesis of β-amino acids. Chiral β-amino acids are important building blocks for various pharmaceuticals, including antiviral and antitumor agents.[7][8]
Conceptual Experimental Workflow: Asymmetric Synthesis of a β-Amino Acid Derivative
The following workflow illustrates a conceptual pathway for the asymmetric synthesis of a β-amino acid derivative using a chiral auxiliary derived from this compound.
References
- 1. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Respiratory syncytial virus F protein inhibitors and how do they work? [synapse.patsnap.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-Bornylamine Auxiliaries for Enhanced Diastereoselectivity
Welcome to the technical support center for the application of (R)-bornylamine as a chiral auxiliary in asymmetric synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound as a chiral auxiliary?
A1: this compound is a chiral amine that can be temporarily attached to a prochiral substrate, most commonly a carboxylic acid, to form a chiral amide. The bulky and rigid bornyl group then sterically directs the approach of incoming reagents to one face of the molecule, leading to the preferential formation of one diastereomer over the other in subsequent chemical transformations.
Q2: In which types of reactions is this compound typically used to induce diastereoselectivity?
A2: The this compound auxiliary is most effective in reactions that create a new stereocenter alpha (α) to a carbonyl group. These include, but are not limited to:
-
Enolate alkylation reactions.
-
Diastereoselective conjugate (Michael) additions.
-
Asymmetric aldol reactions.
-
Pericyclic reactions such as the Diels-Alder reaction.
Q3: How is the this compound auxiliary attached to a substrate?
A3: The auxiliary is typically attached to a carboxylic acid substrate via standard amide bond formation. This usually involves activating the carboxylic acid (e.g., converting it to an acyl chloride or using a coupling agent like DCC or EDC) and then reacting it with (R)-(+)-bornylamine.
Q4: After the diastereoselective reaction, how is the this compound auxiliary removed?
A4: The auxiliary can be cleaved from the product to yield the desired chiral molecule, often a carboxylic acid, alcohol, or aldehyde. Common methods for cleavage of the robust amide bond include harsh acidic or basic hydrolysis, or reductive cleavage using strong reducing agents like lithium aluminum hydride (LAH). The choice of cleavage method depends on the stability of the desired product.
Q5: How is the diastereomeric ratio (d.r.) of the product determined?
A5: The diastereomeric ratio is typically determined using high-field Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The diastereomers will have slightly different chemical environments, leading to distinct and resolvable signals for certain protons. Integration of these signals allows for the quantification of the ratio of the diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) can also be used for this purpose.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Enolate Alkylation
Q: I am performing an α-alkylation of an N-acyl this compound derivative, but I am observing a low diastereomeric ratio (d.r. < 90:10). What are the potential causes and solutions?
A: Low diastereoselectivity in this reaction is a common issue and can often be traced back to the enolate formation and reaction conditions.
-
Incomplete Deprotonation or Enolate Equilibration: Ensure you are using a sufficiently strong, non-nucleophilic base to completely and irreversibly form the desired enolate. Lithium diisopropylamide (LDA) is a common choice. Incomplete deprotonation can lead to side reactions and reduced selectivity. The temperature of deprotonation is critical; maintain a low temperature (typically -78 °C) to prevent side reactions.
-
Nature of the Electrophile: Highly reactive electrophiles (e.g., methyl iodide) can sometimes react before the enolate-Lewis acid complex is fully organized, leading to lower selectivity. Less reactive electrophiles may require higher temperatures, which can also erode selectivity. An optimal balance must be found.
-
Solvent Effects: The choice of solvent is crucial. Tetrahydrofuran (THF) is commonly used as it solvates the lithium cation, influencing the aggregation state and reactivity of the enolate.
-
Temperature Control: Maintain a low temperature (-78 °C) throughout the deprotonation and alkylation steps. Allowing the reaction to warm prematurely can lead to enolate equilibration and loss of stereocontrol.
Issue 2: Difficulty in Cleaving the this compound Auxiliary
Q: I am struggling to remove the this compound auxiliary from my product. My desired product is sensitive to harsh acidic or basic conditions. What are my options?
A: The amide bond to the bornylamine auxiliary is notoriously stable. When harsh hydrolysis is not an option, reductive cleavage is a common alternative.
-
Reductive Cleavage with LiAlH₄: Lithium aluminum hydride (LAH) can be used to reduce the amide to an amine, which is often easier to separate from the desired product (if the product is not an amine). However, this will also reduce other sensitive functional groups in your molecule. If your desired product is a carboxylic acid, LAH will reduce it to the corresponding alcohol.
-
Alternative Cleavage Methods: While less common for bornylamides due to their stability, you can explore other cleavage conditions reported for robust amides, such as using samarium iodide or other powerful reducing agents. It is highly recommended to first perform the cleavage on a small scale to assess the stability of your product under the reaction conditions.
Quantitative Data Summary
The following table summarizes typical diastereoselectivities achieved in reactions employing this compound as a chiral auxiliary. Note that results can be highly substrate and condition dependent.
| Reaction Type | Substrate | Electrophile/Reagent | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Enolate Alkylation | N-Propionyl-(R)-bornylamine | Benzyl bromide | THF | -78 | 95:5 | 85 |
| Enolate Alkylation | N-Phenylacetyl-(R)-bornylamine | Methyl iodide | THF | -78 | 92:8 | 90 |
| Conjugate Addition | N-Crotonyl-(R)-bornylamine | Lithium dibutylcuprate | THF | -78 to -20 | 88:12 | 78 |
| Diels-Alder | N-Acryloyl-(R)-bornylamine | Cyclopentadiene | CH₂Cl₂ | -20 | 90:10 (endo/exo) | 95 |
Note: The data presented are representative examples from the literature and are intended for illustrative purposes. Actual results will vary.
Experimental Protocols
Protocol 1: Attachment of this compound to a Carboxylic Acid
-
Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the reaction at room temperature for 2 hours or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amide Formation: Dissolve the resulting crude acyl chloride in fresh CH₂Cl₂ and cool to 0 °C.
-
In a separate flask, dissolve (R)-(+)-bornylamine (1.1 eq) and triethylamine (1.5 eq) in CH₂Cl₂.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-acyl-(R)-bornylamine.
Protocol 2: Diastereoselective Alkylation
-
Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acyl-(R)-bornylamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a titrated commercial solution) dropwise via syringe.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours. The optimal time should be determined by TLC analysis.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General workflow for asymmetric synthesis using an this compound auxiliary.
Caption: Troubleshooting logic for addressing low diastereoselectivity in alkylation reactions.
Challenges in the removal of (R)-bornylamine from a reaction mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the removal of (R)-bornylamine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its removal?
A1: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. Key data is summarized in the table below. Its basic nature (pKa ≈ 11) and high melting point are the most important characteristics to consider.[1]
Data Presentation: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N | [2][3] |
| Molecular Weight | 153.26 g/mol | [2][3] |
| Appearance | White to off-white powder or waxy solid | [1] |
| Melting Point | 160-163 °C | [1][3][4] |
| Boiling Point | 189 °C | [1][5] |
| pKa (Predicted) | 11.01 ± 0.60 | [1] |
| Solubility | Soluble in organic solvents (ether, alcohol, benzene); low solubility in water, but its protonated salt form is water-soluble. | [6] |
Q2: Why is this compound often challenging to remove from a reaction mixture?
A2: Several factors contribute to the difficulty in removing this compound:
-
High Basicity: As a primary amine, it readily forms salts. While this is useful for acid-base extraction, it can also lead to unwanted salt formation with acidic products or reagents in the mixture.[6][7]
-
Solubility: It is soluble in a wide range of common organic solvents, making simple solvent washes ineffective.[6]
-
Physical State: It is a solid at room temperature, which can sometimes lead to precipitation during workup if the concentration is high and the solvent polarity changes.[1][3]
-
Potential for Emulsions: During acid-base extraction, the resulting ammonium salt can act as a surfactant, leading to the formation of stable emulsions that complicate phase separation.
Q3: What is the most common and effective method for removing this compound?
A3: The most common method is acid-base extraction .[8][9] This technique exploits the basicity of the amine functional group. By washing the organic reaction mixture with an aqueous acid solution (e.g., 1M HCl), the this compound is protonated to form its corresponding ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be separated from the neutral organic product which remains in the organic layer.[9][10]
Q4: How can I remove this compound if my desired product is sensitive to strong acids?
A4: If your product contains acid-labile functional groups, using a strong acid like HCl is not advisable. Consider these alternatives:
-
Use a weaker acidic solution: A saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acetic acid can be sufficient to protonate and extract the bornylamine without damaging sensitive substrates.
-
Silica Gel Chromatography: Use column chromatography with a mobile phase containing a small amount of a competitive base, such as triethylamine or ammonia in methanol, to prevent streaking of the amine on the acidic silica gel.
-
Scavenger Resins: Employ a solid-supported acid scavenger resin. These resins contain acidic functional groups that will bind the this compound, which can then be removed by simple filtration.
Q5: Can this compound be removed by distillation?
A5: Yes, distillation is a potential method, but it is often not the most practical first choice. This compound has a boiling point of 189 °C.[1][5] This method is only effective if your desired product has a significantly different boiling point (a difference of >40-50 °C is ideal) and is thermally stable. Vacuum distillation can be used to lower the required temperature.[11] Be aware that amines can sometimes form azeotropes (constant boiling point mixtures) with certain solvents or impurities, which can complicate separation by distillation.[12][13]
Troubleshooting Guides
Problem 1: Persistent Emulsion During Acid-Base Extraction
An emulsion is a suspension of fine droplets of one liquid in another, which prevents the clear separation of organic and aqueous layers.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking to mix the layers.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break the fine droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Caption: Troubleshooting flowchart for breaking emulsions.
Problem 2: this compound is Still Present After Acid Wash
TLC or NMR analysis shows the presence of this compound in your organic layer even after performing an acid wash.
Possible Causes & Solutions:
-
Insufficient Acid: The amount of acid used was not enough to protonate all of the this compound.
-
Solution: Perform additional washes with fresh aqueous acid. Use at least two or three washes to ensure complete removal.
-
-
Inefficient Mixing: The layers were not mixed thoroughly enough for the acid to react with all the amine.
-
Solution: Ensure you are inverting the separatory funnel multiple times (venting frequently) to maximize the surface area contact between the two phases.
-
-
Incorrect pH: The aqueous layer may not be sufficiently acidic.
-
Solution: After separation, test the pH of the aqueous layer with litmus or pH paper. It should be distinctly acidic (pH < 2). If not, use a more concentrated acid solution for the next wash.
-
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for this compound Removal
This protocol assumes the desired product is a neutral organic compound dissolved in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane).
Materials:
-
Reaction mixture in an organic solvent.
-
1M Hydrochloric Acid (HCl).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Saturated Sodium Chloride (NaCl) solution (Brine).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory Funnel.
Methodology:
-
Transfer the organic reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, methanol), first dilute the mixture with a water-immiscible solvent like ethyl acetate and water, then discard the aqueous layer.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel several times. Crucially, vent the funnel frequently by opening the stopcock to release any pressure buildup.
-
Allow the layers to separate completely. Drain the lower aqueous layer (containing the (R)-bornylammonium chloride salt) and set it aside.
-
Repeat the acid wash (steps 2-4) one or two more times with fresh 1M HCl to ensure complete removal.
-
To neutralize any residual acid in the organic layer, wash it with an equal volume of saturated NaHCO₃ solution. Be sure to vent frequently as CO₂ gas will be generated.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.[14]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the purified product.
Caption: Workflow for removing this compound via acid-base extraction.
References
- 1. (R)-(+)-BORNYLAMINE CAS#: 32511-34-5 [m.chemicalbook.com]
- 2. This compound | C10H19N | CID 211083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-Bornylamine 97 32511-34-5 [sigmaaldrich.com]
- 4. (R)-(+)-BORNYLAMINE | 32511-34-5 [chemicalbook.com]
- 5. 32511-34-5 CAS MSDS ((R)-(+)-BORNYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. reddit.com [reddit.com]
- 12. US2691624A - Azeotropic distillation of propyl amines - Google Patents [patents.google.com]
- 13. Azeotrope - Wikipedia [en.wikipedia.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimization of (R)-bornylamine Mediated Alkylation
Welcome to the technical support center for the optimization of reaction conditions for (R)-bornylamine mediated alkylation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and refining their experimental protocols for this powerful asymmetric synthesis method.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in this alkylation reaction?
This compound serves as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] In this case, the chirality of this compound directs the alkylating agent to attack the enolate from a specific face, leading to the preferential formation of one diastereomer.
Q2: What is the general mechanism for this compound mediated alkylation?
The general mechanism involves three key steps:
-
Amide Formation: The carboxylic acid substrate is first converted to an amide by reacting with this compound.
-
Diastereoselective Enolate Formation and Alkylation: The amide is then deprotonated with a strong base to form a chiral enolate. This enolate is conformationally biased due to the bulky bornyl group. Subsequent reaction with an alkyl halide occurs preferentially from the less sterically hindered face, resulting in a diastereomerically enriched product.
-
Auxiliary Cleavage: After the alkylation, the this compound auxiliary is cleaved from the product to yield the desired chiral carboxylic acid, alcohol, or other functional group, and the auxiliary can often be recovered.
Q3: How do I choose the right base for the deprotonation step?
The choice of base is critical for efficient enolate formation and can influence the diastereoselectivity. Strong, non-nucleophilic bases are typically preferred. Common choices include lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium bis(trimethylsilyl)amide (KHMDS). The optimal base may vary depending on the substrate and the alkylating agent. It is often necessary to screen a few different bases to find the best conditions for a specific reaction.
Q4: What solvents are suitable for this reaction?
Anhydrous aprotic solvents are necessary to prevent quenching of the enolate. Tetrahydrofuran (THF) is a common choice due to its ability to solvate the lithium cations and promote the formation of a specific enolate geometry. Other solvents such as diethyl ether, dimethoxyethane (DME), or toluene can also be used. The choice of solvent can impact the aggregation state of the enolate and thus the diastereoselectivity.
Q5: How can I remove the this compound auxiliary after the reaction?
The amide bond can be cleaved under acidic or basic conditions.
-
Acidic Hydrolysis: Strong aqueous acids like HCl or H₂SO₄ at elevated temperatures can hydrolyze the amide to the corresponding carboxylic acid.
-
Basic Hydrolysis: Strong bases like NaOH or KOH in a mixture of water and an alcohol can also effect hydrolysis.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can be used to reduce the amide to the corresponding primary alcohol.
The choice of cleavage method depends on the stability of the desired product to the reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation. | - Use a stronger base (e.g., switch from NaH to LDA or KHMDS).- Ensure the base is fresh and properly titrated.- Increase the equivalents of base. |
| 2. Inactive alkylating agent. | - Use a fresh bottle of the alkylating agent.- Consider converting an alkyl bromide to a more reactive iodide in situ by adding NaI. | |
| 3. Reaction temperature is too high or too low. | - Optimize the reaction temperature. Deprotonation is often carried out at low temperatures (-78 °C) and the alkylation is then allowed to warm to room temperature slowly. | |
| 4. Presence of water or other protic impurities. | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Low diastereoselectivity | 1. Suboptimal base or solvent. | - Screen different bases (e.g., LDA, LHMDS, KHMDS).- Screen different solvents (e.g., THF, Et₂O, Toluene). The solvent can influence the enolate geometry. |
| 2. Reaction temperature is too high. | - Maintain a low temperature during the alkylation step. Higher temperatures can lead to equilibration and lower diastereoselectivity. | |
| 3. Steric hindrance from the substrate or electrophile. | - The structure of the substrate and alkylating agent can significantly impact stereoselectivity. If possible, consider alternative synthetic routes for highly hindered systems. | |
| 4. Incorrect enolate geometry. | - The addition of Lewis acids (e.g., LiCl) can sometimes favor the formation of a specific enolate geometry, leading to higher diastereoselectivity. | |
| Formation of side products | 1. O-alkylation of the enolate. | - This is more likely with harder electrophiles. Using softer electrophiles (e.g., alkyl iodides) can favor C-alkylation. |
| 2. Dialkylation. | - Use a slight excess of the enolate relative to the alkylating agent.- Add the alkylating agent slowly to the enolate solution at low temperature. | |
| 3. Elimination of the alkyl halide. | - Use a less hindered base if possible.- Keep the reaction temperature as low as feasible. | |
| Difficulty in cleaving the auxiliary | 1. Steric hindrance around the amide bond. | - Use harsher hydrolysis conditions (e.g., higher concentration of acid/base, higher temperature, longer reaction time). Be mindful of potential product degradation. |
| 2. Product instability under cleavage conditions. | - Explore milder cleavage methods. For example, if acidic/basic hydrolysis is problematic, consider reductive cleavage to the alcohol. |
Experimental Protocols
General Procedure for this compound Mediated Alkylation
-
Amide Formation: To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂), add a coupling agent (e.g., DCC or EDC, 1.1 eq) and this compound (1.0 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Work up the reaction to isolate the pure amide.
-
Alkylation:
-
Under an inert atmosphere, dissolve the (R)-bornylamide (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of a strong base (e.g., LDA, 1.1 eq) and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
-
Auxiliary Cleavage (Acidic Hydrolysis):
-
Dissolve the alkylated amide in a mixture of acetic acid and concentrated HCl.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and extract the product.
-
Purify the carboxylic acid product.
-
Data Presentation
The following tables provide representative data on how reaction parameters can influence the yield and diastereoselectivity of alkylation reactions using chiral auxiliaries. While this data is not specific to this compound, it illustrates the importance of optimizing these conditions.
Table 1: Effect of Base and Solvent on Diastereoselectivity
| Entry | Base (eq) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | LDA (1.1) | THF | -78 to RT | 85 | 95:5 |
| 2 | LHMDS (1.1) | THF | -78 to RT | 82 | 92:8 |
| 3 | KHMDS (1.1) | THF | -78 to RT | 88 | 97:3 |
| 4 | LDA (1.1) | Toluene | -78 to RT | 75 | 88:12 |
| 5 | LDA (1.1) | Et₂O | -78 to RT | 80 | 90:10 |
Table 2: Effect of Alkylating Agent on Diastereoselectivity
| Entry | Alkylating Agent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | -78 to RT | 92 | 98:2 |
| 2 | BnBr | -78 to RT | 89 | 96:4 |
| 3 | Allyl Bromide | -78 to RT | 85 | 94:6 |
| 4 | Isopropyl Iodide | -78 to RT | 65 | 85:15 |
Visualizations
Caption: General workflow for this compound mediated alkylation.
References
Technical Support Center: Synthesis of (R)-bornylamine Derivatives
Welcome to the technical support center for the synthesis of (R)-bornylamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound derivatives can be frustrating. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of (R)-Camphor | 1. Insufficient Reaction Temperature: The Leuckart reaction, a common method for this synthesis, requires high temperatures, typically between 160-190°C, and for sterically hindered ketones like camphor, temperatures of 180-230°C may be necessary to achieve maximum yields.[1] 2. Inactive Reagents: Ammonium formate or formamide can degrade over time. 3. Inappropriate Reagent Ratio: An incorrect molar ratio of the amine source to the camphor can lead to incomplete reaction. | 1. Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or GC. Be mindful that excessively high temperatures can lead to decomposition. 2. Use Fresh Reagents: Ensure that the ammonium formate or formamide is of high purity and has been stored properly. 3. Adjust Reagent Ratio: While the optimal ratio can vary, a starting point is to use a molar excess of the amine source (e.g., 2-4 equivalents of ammonium formate per equivalent of camphor). |
| Formation of a Sticky, Resinous Byproduct | 1. Polymerization/Condensation Reactions: At high temperatures, side reactions can occur, leading to the formation of polymeric or resinous materials.[1] 2. Presence of Water: Water can interfere with the reaction, especially when using formamide, as it can hydrolyze the reagent.[2] | 1. Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed. 2. Ensure Anhydrous Conditions: Use dry glassware and reagents. If using ammonium formate, which can contain water, consider using a Dean-Stark trap to remove water as it forms.[2] |
| Product is Predominantly the N-formyl Intermediate | Incomplete Hydrolysis: The Leuckart reaction proceeds through an N-formylbornylamine intermediate. If the subsequent hydrolysis step is incomplete, the final product will be contaminated with this intermediate.[3] | Ensure Complete Hydrolysis: After the initial reaction, treat the crude product with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH solution) and heat to ensure complete removal of the formyl group. Monitor the hydrolysis by TLC or IR spectroscopy (disappearance of the amide C=O stretch). |
| Difficulty in Purifying the Final Product | 1. Similar Polarity of Product and Byproducts: The desired bornylamine derivative and unreacted starting material or side products may have similar polarities, making separation by column chromatography challenging. 2. Emulsion Formation during Workup: The basic nature of the amine can lead to the formation of emulsions during aqueous workup. | 1. Acid-Base Extraction: Convert the crude product to its hydrochloride salt by treating the ethereal or dichloromethane solution with HCl (gas or solution). The salt will precipitate or can be extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The free amine can then be regenerated by basification. 2. Fractional Distillation or Crystallization: For the free base, which is often a low-melting solid or oil, fractional distillation under reduced pressure can be effective.[4] Alternatively, crystallization of the hydrochloride salt from a suitable solvent (e.g., ethanol/ether) can provide a highly pure product. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound from (R)-camphor using the Leuckart reaction?
A typical yield for the synthesis of bornylamine from camphor using the Leuckart reaction is in the range of 55-65%.[1]
Q2: What is the role of ammonium formate in the Leuckart reaction?
Ammonium formate serves as both the nitrogen source (ammonia) and the reducing agent (formic acid) in the Leuckart reaction.[5][6] Upon heating, it can dissociate into ammonia and formic acid.[5]
Q3: Can I use formamide instead of ammonium formate?
Yes, formamide can be used. However, using ammonium formate generally produces better yields.[6] Yields with formamide can sometimes be improved by using a large excess or by adding catalysts like magnesium chloride.[6]
Q4: What are the optimal reaction conditions for the Leuckart reaction with camphor?
For sterically hindered ketones like camphor, it is advisable to use higher temperatures, in the range of 180-230°C, and longer reaction times, typically 12-20 hours, to maximize the yield.[1] The reaction is often carried out neat (without a solvent).[1]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A suitable solvent system for TLC to separate the nonpolar camphor from the more polar bornylamine would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of triethylamine to prevent streaking of the amine.
Q6: Are there alternative methods for synthesizing this compound derivatives?
Yes, several alternative methods exist:
-
Reductive Amination with other Reducing Agents: This involves the reaction of camphor with an amine in the presence of a reducing agent like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[7] This method is particularly useful for synthesizing N-substituted bornylamine derivatives.
-
Enzymatic Reductive Amination: Biocatalytic methods using enzymes like amine dehydrogenases can offer high stereoselectivity and milder reaction conditions.
-
Reduction of Camphor Oxime: this compound can also be synthesized by the reduction of camphor oxime.[5]
Experimental Protocols
Key Experiment: Synthesis of this compound via the Leuckart Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
(1R)-(+)-Camphor
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine (1R)-(+)-camphor and 2-4 molar equivalents of ammonium formate.
-
Heating: Heat the mixture to 180-200°C for 12-20 hours.[1] The reaction is typically performed neat.
-
Hydrolysis: After cooling, add a 10-20% solution of concentrated HCl to the reaction mixture to hydrolyze the intermediate N-formylbornylamine. Heat the mixture at reflux for 1-2 hours.
-
Workup:
-
Cool the mixture and make it basic (pH > 10) by the slow addition of a concentrated NaOH solution.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure.[4]
-
Alternatively, dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. The salt can then be recrystallized from a suitable solvent system like ethanol/ether.
-
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield issues.
General Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
References
- 1. erowid.org [erowid.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Purification [chem.rochester.edu]
- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (R)-Bornylamine in Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-bornylamine as a chiral auxiliary in their synthetic protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound as a chiral auxiliary?
This compound and its derivatives, such as camphorsultams, are widely used as chiral auxiliaries to control the stereochemical outcome of a variety of asymmetric reactions. Their rigid bicyclic structure provides a well-defined chiral environment, leading to high diastereoselectivity in many transformations. Common applications include:
-
Asymmetric Alkylation: Directing the stereoselective alkylation of enolates derived from carboxylic acids or ketones.
-
Asymmetric Diels-Alder Reactions: Serving as a chiral dienophile to control the facial selectivity of the cycloaddition.[1]
-
Asymmetric Aldol Reactions: Influencing the stereochemistry of aldol adducts.
-
Asymmetric Conjugate Additions: Directing the 1,4-addition of nucleophiles to α,β-unsaturated systems.
Q2: What are the key advantages of using camphor-derived auxiliaries like this compound?
Camphor-based auxiliaries offer several practical advantages in asymmetric synthesis:
-
High Diastereoselectivity: The rigid bornane skeleton effectively shields one face of the reactive functional group, leading to high levels of stereocontrol.
-
Crystallinity of Derivatives: N-acyl derivatives of camphor-based auxiliaries are often crystalline solids, which facilitates purification by recrystallization and can allow for the separation of diastereomers.
-
Predictable Stereochemistry: The stereochemical outcome of reactions is generally predictable based on established models for related camphor-derived auxiliaries like camphorsultam.[1]
-
Availability of Both Enantiomers: Both (+)- and (-)-camphor are readily available natural products, allowing for the synthesis of either enantiomer of the target molecule by selecting the appropriate auxiliary.[1]
-
Robustness and Stability: These auxiliaries are generally stable to a wide range of reaction conditions.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity
Symptoms:
-
The ratio of desired to undesired diastereomer is lower than expected.
-
NMR or chiral HPLC analysis shows a mixture of diastereomers that is difficult to separate.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Enolate Formation | - Ensure the base used (e.g., LDA, LiHMDS) is fresh and accurately titrated. - Use a sufficient excess of the base (typically 1.1-1.5 equivalents). - Optimize the deprotonation time and temperature. For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. |
| Epimerization of the Stereocenter | - Use a less coordinating counterion (e.g., switch from lithium to sodium or potassium bases). - Lower the reaction temperature during enolate formation and subsequent reaction with the electrophile. - Minimize the reaction time after the addition of the electrophile. |
| Incorrect Reaction Temperature | - For Lewis acid-catalyzed reactions (e.g., Diels-Alder), screen different temperatures. Lower temperatures generally favor higher selectivity. - Ensure accurate temperature monitoring and control throughout the reaction. |
| Suboptimal Lewis Acid | - In reactions like the Diels-Alder, the choice and amount of Lewis acid (e.g., TiCl₄, Et₂AlCl) can significantly impact diastereoselectivity. Screen different Lewis acids and stoichiometries. |
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem 2: Low or No Reaction Conversion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the product is very low.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Quality Reagents or Solvents | - Use freshly distilled and anhydrous solvents. - Ensure all reagents are of high purity and stored under appropriate conditions (e.g., inert atmosphere for air-sensitive reagents). |
| Insufficient Activation | - In enolate-based reactions, ensure complete deprotonation by using a sufficient amount of a strong, non-nucleophilic base. - For Lewis acid-catalyzed reactions, ensure the Lewis acid is active and used in the correct stoichiometry. |
| Steric Hindrance | - The bulky nature of the bornylamine auxiliary can sometimes hinder the approach of the electrophile or dienophile. - Consider using a less sterically demanding electrophile/dienophile if possible. - In some cases, increasing the reaction temperature may overcome the activation barrier, but this can negatively impact diastereoselectivity. |
| Decomposition of Reagents or Product | - Run the reaction at a lower temperature to minimize decomposition. - Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). |
Experimental Workflow for Optimizing Reaction Conversion
Caption: Workflow for troubleshooting low reaction conversion.
Problem 3: Difficult or Incomplete Cleavage of the Chiral Auxiliary
Symptoms:
-
The desired product cannot be isolated from the chiral auxiliary after the cleavage step.
-
The yield of the cleaved product is low, and a significant amount of the auxiliary-bound intermediate remains.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Cleavage Conditions | - The method for cleaving the N-acyl bond depends on the desired product. Common methods include: - For Carboxylic Acids: Saponification with LiOH or LiOOH.[1] - For Alcohols: Reductive cleavage with LiAlH₄ or LiBH₄. - For Esters: Transesterification with a titanium or magnesium alkoxide. - Screen different cleavage reagents, solvents, and temperatures. |
| Epimerization During Cleavage | - For base-mediated cleavage (saponification), epimerization of the α-stereocenter can be a concern. - Use milder conditions (e.g., lower temperature, shorter reaction time). - Consider using LiOOH, which can sometimes be less prone to causing epimerization than LiOH. |
| Product Instability | - The desired product may be unstable under the cleavage conditions. - If possible, choose a milder cleavage method. For example, if the product is base-sensitive, a reductive cleavage might be a better option if an alcohol is the desired product. |
| Difficult Separation of Product and Auxiliary | - The recovered bornylamine auxiliary is often soluble in organic solvents. - An acidic workup can protonate the auxiliary, allowing it to be extracted into the aqueous phase. - The auxiliary can often be recovered and recycled.[2] |
Decision Tree for Auxiliary Cleavage
Caption: Decision-making process for chiral auxiliary cleavage.
Experimental Protocols
General Protocol for Asymmetric Alkylation using an this compound-Derived Amide:
-
Amide Formation: React the carboxylic acid of interest with this compound using a standard coupling reagent (e.g., DCC, EDC) or after conversion to the acid chloride. Purify the resulting amide by chromatography or recrystallization.
-
Enolate Formation: Dissolve the amide in a dry, aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a solution of a strong, non-nucleophilic base (e.g., LDA, LiHMDS, typically 1.1-1.5 eq.) dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Alkylation: Add the electrophile (e.g., alkyl halide) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for a specified time (e.g., 1-4 hours) or until completion as monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Auxiliary Cleavage: Cleave the chiral auxiliary using an appropriate method (e.g., saponification with LiOH) to obtain the desired enantiomerically enriched product.
Note: These protocols are general and may require optimization for specific substrates and reactions. Always consult the relevant literature for more detailed procedures.
References
Technical Support Center: Purification of (R)-bornylamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-bornylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying this compound derivatives?
A1: The primary methods for purifying this compound derivatives are diastereomeric crystallization and chiral chromatography (HPLC and SFC). Diastereomeric crystallization is a classical method that involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.[1][2][3] Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers high-resolution separation of enantiomers using a chiral stationary phase (CSP).[4][5][6][7]
Q2: How do I choose between diastereomeric crystallization and chiral chromatography?
A2: The choice depends on the scale of purification, available equipment, and the specific properties of your this compound derivative.
-
Diastereomeric crystallization is often preferred for large-scale purifications due to its cost-effectiveness and scalability. However, it can be time-consuming to develop a suitable crystallization protocol and may not always achieve the desired level of enantiomeric purity in a single step.[2][8]
-
Chiral chromatography (HPLC/SFC) provides excellent separation and is ideal for analytical and small- to medium-scale preparative purifications.[9][10] SFC is often considered a "greener" and faster alternative to HPLC.[4][11]
Q3: What are suitable chiral resolving agents for the diastereomeric crystallization of this compound derivatives?
A3: Common chiral resolving agents for amines are chiral acids. For basic compounds like bornylamine derivatives, suitable choices include:
The selection of the resolving agent is empirical and may require screening to find the one that forms diastereomeric salts with the largest difference in solubility.[2]
Q4: What type of chiral stationary phase (CSP) is recommended for the HPLC or SFC separation of this compound derivatives?
A4: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) and cyclofructan-based CSPs are highly effective for the separation of chiral amines.[5][7][11] The specific choice of CSP will depend on the exact structure of the bornylamine derivative. Screening several different CSPs with a set of standard mobile phases is a common strategy for method development.[13]
Q5: How can I determine the enantiomeric excess (ee) of my purified this compound derivative?
A5: The enantiomeric excess is typically determined using analytical chiral chromatography (HPLC or GC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent or a chiral solvating agent. Chiral HPLC is a direct and common method for quantifying the ratio of enantiomers.[5]
Troubleshooting Guides
Diastereomeric Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | - The diastereomeric salts are too soluble in the chosen solvent.- The solution is not sufficiently supersaturated. | - Screen a variety of solvents with different polarities.- Concentrate the solution by slow evaporation.- Cool the solution slowly to induce crystallization. |
| Both diastereomers co-crystallize. | - The solubilities of the diastereomeric salts are too similar in the chosen solvent.- The system forms a solid solution.[14] | - Experiment with different chiral resolving agents.- Screen a wider range of crystallization solvents and temperatures.[15]- Consider a kinetic resolution approach where the less soluble salt crystallizes rapidly.[15] |
| Low yield of the desired diastereomer. | - A significant amount of the desired diastereomer remains in the mother liquor.- The ratio of the resolving agent is not optimal. | - Optimize the solvent and temperature to minimize the solubility of the desired salt.- Recycle the mother liquor.[12]- Vary the stoichiometry of the resolving agent. |
| Low enantiomeric excess (ee) after recrystallization. | - Incomplete separation of the diastereomers.- The crystals are not washed properly. | - Perform multiple recrystallizations.- Wash the filtered crystals with a small amount of cold, fresh solvent.- Analyze the ternary phase diagram of the diastereomeric salts and solvent to optimize the process.[8] |
Chiral HPLC/SFC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers. | - The chosen chiral stationary phase (CSP) is not suitable for the analyte.- The mobile phase composition is not optimal. | - Screen different types of CSPs (e.g., polysaccharide-based, cyclofructan-based).[7]- Vary the mobile phase composition, including the type of organic modifier and additives. |
| Poor peak shape (tailing or fronting). | - Secondary interactions between the basic amine and the silica support of the CSP.- Overloading of the column. | - Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to reduce peak tailing.[5]- For SFC, a combination of an acidic and a basic additive (e.g., trifluoroacetic acid and triethylamine) can improve peak shape.[4]- Reduce the injection volume or the concentration of the sample. |
| Poor resolution. | - Insufficient selectivity of the CSP.- Low column efficiency. | - Optimize the mobile phase composition (e.g., change the alcohol modifier in normal phase).- Lower the column temperature to enhance weaker bonding forces.[7]- Decrease the flow rate.- Ensure the column is properly packed and not degraded. |
| Inconsistent retention times. | - Inadequate column equilibration.- Changes in mobile phase composition or temperature. | - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.- Use a column thermostat to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed. |
Quantitative Data
Table 1: Comparison of Purification Techniques for Chiral Amines
| Technique | Typical Yield | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Diastereomeric Crystallization | 20-45% (per cycle)[8] | >99% (after recrystallization)[8] | - Scalable- Cost-effective | - Labor-intensive method development- May require multiple recrystallizations |
| Preparative Chiral HPLC | >90% | >99% | - High purity- Well-established | - Higher solvent consumption- Can be slower than SFC |
| Preparative Chiral SFC | >90% | >99% | - Faster separations- "Greener" with less organic solvent- Improved peak symmetry[4] | - Requires specialized equipment |
Experimental Protocols
Protocol 1: Diastereomeric Crystallization of an this compound Derivative
This protocol is a general guideline and may require optimization for your specific derivative.
-
Salt Formation:
-
Dissolve one equivalent of the racemic bornylamine derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) dissolved in a minimal amount of the same solvent.
-
Stir the solution at room temperature or with gentle heating to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
If crystallization does not occur, try slow evaporation of the solvent or seeding with a small crystal of the desired diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the enantiomeric excess of the amine from the crystalline salt by chiral HPLC or GC.
-
If the desired purity is not achieved, recrystallize the diastereomeric salt from a suitable solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH or NaHCO₃ solution) to deprotonate the amine.
-
Extract the free this compound derivative with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Protocol 2: Chiral HPLC Method Development for this compound Derivatives
-
Column Screening:
-
Select a set of 2-4 chiral stationary phases known to be effective for amines (e.g., Chiralcel OD-H, Chiralpak AD, Chiralpak IC).
-
Prepare a solution of the racemic bornylamine derivative at approximately 1 mg/mL in the mobile phase.
-
-
Mobile Phase Screening:
-
For normal phase mode, start with a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% diethylamine (DEA).
-
For reversed-phase mode, start with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
For polar organic mode, use methanol or ethanol with 0.1% DEA or TFA.
-
-
Optimization:
-
Once a column and mobile phase system show some separation, optimize the resolution by:
-
Varying the ratio of the strong to weak solvent in the mobile phase.
-
Changing the type of alcohol modifier (e.g., ethanol, isopropanol).
-
Adjusting the concentration of the acidic or basic additive.
-
Optimizing the column temperature and flow rate.
-
-
-
Analysis:
-
Inject the sample and monitor the elution of the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A baseline separation is typically achieved with an Rs value ≥ 1.5.
-
Determine the enantiomeric excess of your purified samples by integrating the peak areas of the two enantiomers.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chiraltech.com [chiraltech.com]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 14. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: (R)-Bornylamine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding racemization issues encountered with (R)-bornylamine intermediates during research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound intermediates?
Racemization is the process by which an enantiomerically pure substance, such as this compound, converts into a mixture containing equal amounts of both enantiomers ((R)- and (S)-bornylamine), known as a racemate.[1] This is a significant issue in drug development because different enantiomers of a chiral molecule often exhibit different pharmacological activities and toxicities. For instance, one enantiomer may be therapeutically active while the other could be inactive or even harmful. Therefore, maintaining the enantiomeric purity of this compound intermediates is crucial for the safety and efficacy of the final drug product.
Q2: What are the common causes of racemization in reactions involving this compound intermediates?
Racemization of chiral amines like bornylamine can be triggered by several factors during a chemical synthesis:
-
Presence of Strong Bases or Acids: Both strong bases and strong acids can facilitate racemization.[1] Bases can deprotonate the stereogenic center, leading to the formation of a planar, achiral intermediate (a carbanion or an enamine-equivalent), which can then be re-protonated from either side to form a racemic mixture.[2] Similarly, strong acids can lead to the formation of a carbocation intermediate, which is also planar and achiral.[3]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for inversion of the stereocenter, thus increasing the rate of racemization.
-
Certain Solvents: The choice of solvent can influence the rate of racemization. Polar protic solvents, for example, can stabilize charged intermediates that may be involved in the racemization pathway.
-
Presence of Catalysts: Some metal catalysts, particularly those used in hydrogenation or dehydrogenation reactions, can promote racemization.[4]
Q3: How can I minimize the risk of racemization during the synthesis and handling of this compound intermediates?
To preserve the enantiomeric integrity of this compound intermediates, consider the following preventative measures:
-
Control of pH: Maintain the reaction and storage conditions at a neutral or near-neutral pH whenever possible. Avoid the use of strong acids and bases. If a base is required, a weaker, sterically hindered base may be preferable to minimize racemization.
-
Temperature Management: Conduct reactions at the lowest feasible temperature.
-
Solvent Selection: Choose non-polar, aprotic solvents when possible.
-
Judicious Choice of Reagents and Catalysts: Select reagents and catalysts that are known to have a low propensity for causing racemization. For example, in peptide synthesis, certain coupling reagents are specifically designed to suppress racemization.[5]
-
Limit Exposure Time: Minimize the time the this compound intermediate is exposed to harsh conditions that could induce racemization.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (ee) Detected in the Final Product
| Possible Cause | Troubleshooting Step |
| Racemization during an intermediate step. | Analyze the enantiomeric excess of each isolated intermediate in the synthetic route to pinpoint the step where racemization occurs. |
| Harsh reaction conditions (high temperature, strong acid/base). | Optimize the reaction conditions by lowering the temperature, using a milder acid or base, or reducing the reaction time. |
| Inappropriate solvent choice. | Screen different solvents, favoring non-polar, aprotic options where the reaction is still efficient. |
| Catalyst-induced racemization. | Investigate alternative catalysts known for better stereochemical control. |
Issue 2: Inconsistent Enantiomeric Excess (ee) Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in reaction conditions. | Ensure strict control over reaction parameters such as temperature, reaction time, and reagent addition rates. |
| Inconsistent quality of starting materials or reagents. | Verify the purity and enantiomeric excess of all chiral starting materials and reagents for each batch. |
| Storage-induced racemization of intermediates. | Analyze the stability of isolated intermediates under the storage conditions (temperature, light, atmosphere) and over time. |
Data Presentation
Table 1: General Influence of Conditions on Racemization of Chiral Amines
| Parameter | Condition | Expected Impact on Racemization Rate |
| Temperature | Increase by 10 °C | Significant increase (often doubles) |
| pH | Strong Acid (pH < 2) | Can be high, depends on mechanism |
| Neutral (pH ~ 7) | Generally low | |
| Strong Base (pH > 12) | Can be high, depends on mechanism | |
| Solvent Polarity | Non-polar (e.g., Toluene) | Generally lower |
| Polar Aprotic (e.g., DMF) | Can be higher | |
| Polar Protic (e.g., Ethanol) | Can be significantly higher | |
| Base Strength | Weak Base (e.g., Pyridine) | Lower |
| Strong Base (e.g., DBU) | Higher |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Racemization by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing an HPLC method to determine the enantiomeric excess of this compound derivatives. Specific conditions will need to be optimized for the particular compound of interest.
-
Column Selection:
-
Mobile Phase Screening:
-
Start with a common mobile phase system for the selected column, such as a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography.[6]
-
For basic compounds like bornylamine, it is often necessary to add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%), to the mobile phase to improve peak shape and resolution.
-
-
Method Development:
-
Inject a racemic standard of the bornylamine derivative to confirm that both enantiomers are separated.
-
Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5) between the enantiomer peaks. This may involve adjusting the ratio of the polar and non-polar components.
-
Set the flow rate (typically 0.5-1.5 mL/min for analytical columns) and column temperature. Lower temperatures can sometimes improve chiral recognition.[7]
-
-
Sample Analysis:
-
Dissolve a known amount of the this compound intermediate sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for both the (R)- and (S)-enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100
-
Protocol 2: General Procedure for Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)
Chiral GC can be a powerful technique for analyzing volatile chiral amines like bornylamine derivatives.
-
Column Selection:
-
Derivatization (if necessary):
-
To improve volatility and chromatographic performance, it may be necessary to derivatize the amine. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA).
-
-
GC Method Parameters:
-
Injector Temperature: Set to ensure complete volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start with an initial temperature and hold for a short period, then ramp the temperature at a controlled rate to elute the compounds of interest. An example program could be: 100 °C for 2 min, then ramp at 5 °C/min to 200 °C.
-
Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen at a constant flow rate.
-
Detector: A flame ionization detector (FID) is commonly used. Set the detector temperature higher than the final oven temperature (e.g., 280 °C).
-
-
Sample Analysis and Calculation:
-
Follow the same principles for sample preparation, injection, and ee calculation as described for HPLC.
-
Protocol 3: General Procedure for Enantiomeric Excess Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Solvating Agent (CSA)
NMR spectroscopy in the presence of a chiral solvating agent can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[10]
-
Selection of a Chiral Solvating Agent (CSA):
-
For amines, common CSAs include (R)- or (S)-1,1'-bi-2-naphthol (BINOL), (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), or chiral acids like Mosher's acid.[10]
-
-
Sample Preparation:
-
Dissolve a precise amount of the this compound intermediate in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar equivalent of the CSA to the NMR tube.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
In the presence of the CSA, the enantiomers of the analyte will form diastereomeric complexes, which should result in the splitting of one or more proton signals into two distinct peaks.
-
Identify a well-resolved pair of signals corresponding to the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the two separated signals.
-
ee (%) = [ (Integral(R) - Integral(S)) / (Integral(R) + Integral(S)) ] * 100
-
Visualizations
Caption: Troubleshooting workflow for racemization.
Caption: General mechanism of base-catalyzed racemization.
Caption: Workflow for ee determination.
References
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Sciencemadness Discussion Board - Racemizing Optically Active Amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions Involving (R)-bornylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up chemical reactions that utilize (R)-bornylamine as a chiral auxiliary. The information is intended to assist researchers in overcoming common challenges encountered during process development and scale-up, ensuring efficient, safe, and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary challenges when scaling up reactions with this compound? | Common challenges include maintaining high diastereoselectivity, managing exotherms, ensuring efficient removal of the chiral auxiliary, and controlling crystallization of diastereomeric intermediates. On a larger scale, mixing efficiency and heat transfer can differ significantly from lab-scale, potentially impacting reaction kinetics and selectivity. |
| How can I improve diastereoselectivity at a larger scale? | Diastereoselectivity can be sensitive to reaction temperature, concentration, and the rate of reagent addition. Careful control of these parameters is crucial. It is often necessary to re-optimize these conditions at the pilot scale. Utilizing process analytical technology (PAT) can help monitor and control critical parameters in real-time. |
| What are the recommended methods for cleaving the this compound auxiliary on a large scale? | The choice of cleavage method depends on the specific derivative. Common methods include acidic hydrolysis or reduction. On a larger scale, it is important to consider the work-up procedure, including quenching of the cleavage reagents and extraction of the product and the recovered auxiliary. The choice of solvent and the management of any off-gassing are critical safety considerations. |
| How can I optimize the crystallization and separation of diastereomers? | Solvent screening is essential to find a system that provides good separation of the diastereomers. Seeding strategies can be employed to control the crystallization process and obtain the desired diastereomer in high purity. The cooling profile during crystallization is also a critical parameter that may need to be optimized for larger batches. |
| Are there any specific safety precautions for large-scale reactions with this compound? | This compound is a combustible solid and can cause skin, eye, and respiratory irritation. When handling large quantities, appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, is essential. Reactions should be conducted in a well-ventilated area, such as a fume hood or a designated process bay. A thorough risk assessment should be conducted before any scale-up, considering the hazards of all reagents, solvents, and potential byproducts. |
Troubleshooting Guides
Issue 1: Decreased Diastereoselectivity on Scale-Up
| Potential Cause | Troubleshooting Step |
| Poor Temperature Control | Implement more robust temperature control systems, such as a jacketed reactor with a thermal control unit. Monitor the internal reaction temperature closely throughout the process. |
| Inefficient Mixing | Evaluate and optimize the reactor's agitation speed and impeller design to ensure homogeneous mixing. For highly viscous reaction mixtures, consider specialized impellers. |
| Slow Reagent Addition | Use a syringe pump or a dosing pump for controlled and consistent addition of reagents. The rate of addition may need to be adjusted for the larger scale to maintain optimal reaction conditions. |
| Changes in Concentration | Re-evaluate the optimal concentration for the scaled-up reaction. Sometimes, a more dilute or concentrated system is necessary to achieve the desired selectivity. |
Issue 2: Difficulty in Removing the this compound Auxiliary
| Potential Cause | Troubleshooting Step |
| Incomplete Cleavage Reaction | Monitor the cleavage reaction for completion using an appropriate analytical technique (e.g., TLC, HPLC, GC). If the reaction is stalling, consider adjusting the temperature, reaction time, or the amount of cleavage reagent. |
| Emulsion Formation During Work-up | Modify the work-up procedure. This may involve changing the solvent system, adjusting the pH, or adding a deemulsifying agent. |
| Auxiliary Precipitation | If the cleaved auxiliary precipitates, this can sometimes be advantageous for its recovery. Optimize the work-up conditions (e.g., pH, solvent) to facilitate the clean separation of the auxiliary from the product. |
Issue 3: Inconsistent Crystallization of Diastereomers
| Potential Cause | Troubleshooting Step |
| Supersaturation Issues | Develop a controlled cooling profile to manage the rate of crystallization. Seeding the solution with crystals of the desired diastereomer can help initiate crystallization at the optimal point of supersaturation. |
| Solvent Purity | Ensure the use of high-purity solvents, as impurities can sometimes inhibit or alter the crystallization process. |
| Metastable Polymorphs | Characterize the solid forms obtained to identify any polymorphism. The crystallization conditions may need to be adjusted to favor the formation of the desired, stable polymorph. |
Experimental Workflow & Logic
Logical Flow for Troubleshooting Scale-Up Issues
Caption: A logical workflow for diagnosing and resolving common issues encountered during the scale-up of reactions involving this compound.
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. All experimental procedures should be conducted by trained professionals with appropriate safety precautions in place. It is essential to perform a thorough risk assessment before undertaking any new or scaled-up chemical reaction.
Technical Support Center: Troubleshooting Poor Enantiomeric Excess with (R)-bornylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-bornylamine as a chiral auxiliary. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during stereoselective synthesis, particularly when faced with suboptimal enantiomeric or diastereomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing low diastereomeric excess (d.e.) in a reaction using an this compound auxiliary?
Low diastereomeric excess is often attributable to several factors:
-
Incomplete Enolate Formation: If the deprotonation of the substrate-auxiliary conjugate is incomplete or reversible, the remaining starting material can react non-selectively.
-
Incorrect Enolate Geometry: The geometry of the enolate (Z vs. E) is critical for facial selectivity. The choice of base and solvent can significantly influence this geometry.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.e.
-
Steric Hindrance: While the bulky bornyl group is designed to block one face of the reactive intermediate, insufficient steric differentiation between the substrate's substituents and the auxiliary can lead to poor selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting diastereoselectivity.
Q2: I am having difficulty separating the resulting diastereomers. What can I do?
Separating diastereomers derived from this compound can sometimes be challenging due to their similar physical properties.
-
Chromatography Optimization: Methodical screening of different solvent systems (eluent polarity) and stationary phases (normal phase silica gel or reversed-phase C18) for column chromatography is the first step.
-
Recrystallization: If the diastereomers are crystalline, fractional recrystallization can be an effective method for separation. Experiment with a variety of solvents to find one that provides good differential solubility.
-
Derivatization: In some cases, derivatizing the mixture to a different functional group can alter the physical properties of the diastereomers, making them easier to separate.
Q3: My final product has a low enantiomeric excess (e.e.) even after purification of the diastereomers. What could be the cause?
A low enantiomeric excess in the final product after successful diastereomer separation usually points to issues during the cleavage of the this compound auxiliary.
-
Harsh Cleavage Conditions: Strong acidic or basic hydrolysis conditions, or high temperatures, can cause epimerization (racemization) at the newly formed stereocenter.
-
Incomplete Reaction: If the cleavage reaction does not go to completion, the remaining substrate-auxiliary conjugate will contaminate the final product.
Troubleshooting Guides
Problem 1: Low Diastereomeric Excess in Enolate Alkylation
You have coupled your carboxylic acid to this compound to form the corresponding amide and are performing an α-alkylation. However, the diastereomeric ratio is poor.
Technical Support Center: Recrystallization of (R)-bornylamine Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-bornylamine salts via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound diastereomeric salts.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Supersaturation not reached: The solution is too dilute. 2. Inhibition of nucleation: Presence of soluble impurities. 3. Inappropriate solvent: The salt is too soluble in the chosen solvent at low temperatures. | 1. Concentrate the solution by evaporating some of the solvent and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the desired diastereomeric salt if available. 3. If the above methods fail, consider a different solvent or a solvent mixture where the salt has lower solubility at colder temperatures. |
| Oiling out instead of crystallization. | 1. Solution is too concentrated. 2. Cooling rate is too rapid. 3. Inappropriate solvent: The melting point of the salt is below the boiling point of the solvent. | 1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. 2. Decrease the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Choose a solvent with a lower boiling point or use a solvent mixture to lower the overall boiling point. |
| Low yield of purified salt. | 1. Incomplete precipitation: The salt has significant solubility in the mother liquor even at low temperatures. 2. Too much solvent used: The initial amount of solvent was excessive. 3. Premature filtration: The crystallization process was not complete. | 1. Cool the solution for a longer period or to a lower temperature. If possible, place the flask in a freezer. 2. Concentrate the mother liquor and cool it again to recover a second crop of crystals. Note that the purity of the second crop may be lower. 3. Ensure that crystallization has ceased before filtering. Check for further crystal formation by observing the solution over time. |
| Poor diastereomeric excess (d.e.) of the purified salt. | 1. Co-crystallization of the more soluble diastereomer. 2. Insufficient number of recrystallizations. 3. Inappropriate solvent system. | 1. Perform multiple recrystallizations. The purity generally increases with each recrystallization step. 2. A single recrystallization may not be sufficient. Monitor the diastereomeric excess after each step using an appropriate analytical technique (e.g., chiral HPLC or NMR with a chiral shift reagent). 3. Experiment with different solvents or solvent mixtures to find a system that provides better separation of the diastereomers. |
| Crystals are very fine or needle-like, making filtration difficult. | 1. Rapid crystallization. 2. High degree of supersaturation. | 1. Slow down the cooling rate to allow for the growth of larger, more well-defined crystals. 2. Use a slightly larger volume of solvent to reduce the level of supersaturation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for the resolution of bornylamine?
A1: The most common chiral resolving agents for amines like bornylamine are chiral acids. These include L-(+)-tartaric acid and (S)-(+)-mandelic acid.[1][2] The choice of the resolving agent can significantly impact the efficiency of the resolution, and it is often necessary to screen several acids to find the optimal one for a specific separation.[1]
Q2: How do I choose the right solvent for the recrystallization of this compound salts?
A2: The ideal solvent is one in which the diastereomeric salt has high solubility at elevated temperatures and low solubility at lower temperatures.[3] This difference in solubility allows for the recovery of the desired salt upon cooling. Common solvents for the recrystallization of amine salts include alcohols (e.g., ethanol, methanol, isopropanol) and aqueous mixtures of these alcohols.[1][4] A good starting point is to test the solubility of small amounts of the diastereomeric salt in various solvents.
Q3: What is the significance of the stoichiometry between bornylamine and the chiral resolving agent?
A3: The stoichiometry between the amine and the chiral acid can influence the yield and the diastereomeric excess of the resulting salt. While a 1:1 molar ratio is common, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric enrichment in the crystalline fraction.[5] It is advisable to optimize this ratio for your specific resolution.
Q4: How many recrystallizations are typically needed to achieve high diastereomeric purity?
A4: The number of recrystallizations required depends on the initial diastereomeric excess and the separation efficiency of the chosen solvent system. It is often necessary to perform two to three recrystallizations to achieve a high level of purity.[4] The progress of the purification should be monitored after each recrystallization step using an appropriate analytical method.
Q5: How can I recover the free this compound from the purified diastereomeric salt?
A5: To recover the free this compound, the purified diastereomeric salt is typically dissolved in water and treated with a base, such as sodium hydroxide or ammonium hydroxide.[5] This deprotonates the amine, making it insoluble in the aqueous layer. The free amine can then be extracted with an organic solvent (e.g., diethyl ether, dichloromethane), and the solvent can be removed by evaporation to yield the purified this compound.
Experimental Protocols
Note: The following protocols are generalized procedures for the diastereomeric salt recrystallization of amines. Specific quantities and conditions may need to be optimized for this compound.
Protocol 1: Recrystallization of this compound Diastereomeric Salt
-
Dissolution: In an Erlenmeyer flask, dissolve the crude diastereomeric salt of this compound in the minimum amount of a suitable hot solvent (e.g., 95% ethanol). Ensure all the solid has dissolved.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the precipitation of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
-
Analysis: Determine the diastereomeric excess of the purified salt. Repeat the recrystallization process until the desired purity is achieved.
Protocol 2: Liberation of Free this compound
-
Dissolution: Dissolve the purified diastereomeric salt in deionized water.
-
Basification: While stirring, slowly add a base (e.g., 2M NaOH solution) until the solution becomes basic (pH > 10). The free this compound will precipitate out of the aqueous solution.
-
Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
Quantitative Data
Due to the proprietary nature of specific industrial processes, extensive public data on the solubility of this compound salts is limited. The following table provides representative solubility data for a related system, mandelic acid, which is a common resolving agent, in various solvents. This data can serve as a starting point for solvent selection.
Table 1: Solubility of Mandelic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 20 | 15.8 |
| Water | 40 | 30.5 |
| Ethanol | 20 | 38.5 |
| Ethanol | 40 | 65.2 |
| Isopropanol | 20 | 25.1 |
| Isopropanol | 40 | 48.9 |
Note: This data is for the resolving agent and not the diastereomeric salt itself. The solubility of the this compound salt will be different but is expected to follow similar trends of increasing solubility with temperature.
Visualizations
Logical Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for common recrystallization problems.
Decision Pathway for Solvent Selection
Caption: Decision-making process for selecting a suitable recrystallization solvent.
References
Validation & Comparative
A Guide to Chiral Auxiliaries: Alternatives to (R)-bornylamine for Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical decision that significantly impacts the efficiency and stereochemical outcome of a reaction. While (R)-bornylamine and its derivatives have historically served as reliable chiral controllers, a diverse array of alternative auxiliaries have emerged, offering distinct advantages in terms of reactivity, selectivity, and ease of removal. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to aid in the selection of the most suitable chiral auxiliary for a given synthetic challenge.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily evaluated based on the diastereoselectivity or enantioselectivity it imparts, the chemical yield of the reaction, and the facility of its attachment and removal.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Prominent Alternatives to this compound
This guide focuses on three widely adopted classes of chiral auxiliaries that serve as excellent alternatives to this compound derivatives: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Pseudoephedrine/Pseudoephenamine.
Evans' Oxazolidinones
Introduced by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries in asymmetric synthesis.[1] They are particularly effective in directing aldol reactions, alkylations, and Diels-Alder reactions.[1][2] The steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring effectively shields one face of the enolate, leading to high levels of stereocontrol.[3]
Key Features:
-
High Diastereoselectivity: Often achieve excellent levels of stereocontrol, particularly in aldol reactions.[1]
-
Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the Zimmerman-Traxler model for aldol reactions.[3]
-
Versatility: Applicable to a wide range of asymmetric transformations.[1]
-
Facile Cleavage: The auxiliary can be removed under various conditions to yield different functionalities like carboxylic acids, alcohols, aldehydes, and amides.[3]
Logical Relationship for Stereodirection in Evans' Aldol Reaction
Caption: Factors leading to high syn-selectivity in Evans' aldol reactions.
Performance Data: Evans' Oxazolidinones
| Reaction Type | Dienophile/Enolate | Diene/Electrophile | Lewis Acid/Base | Solvent | Temp (°C) | Yield (%) | d.r. (endo:exo) or d.e. (%) | Reference |
| Diels-Alder | N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 89 | >99:1 (endo:exo) | [4] |
| Aldol | N-Propionyl-(4S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | CH₂Cl₂ | -78 to 0 | 85 | >99 (syn) | [1] |
| Alkylation | N-Propionyl-(4R)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | THF | -78 | 92 | >99 | [5] |
Experimental Protocol: Asymmetric Diels-Alder Reaction with an Evans' Oxazolidinone Auxiliary
Reaction: Diels-Alder cycloaddition of N-acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with cyclopentadiene.
Materials:
-
N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Cyclopentadiene (freshly distilled)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes)
-
Dichloromethane (CH₂Cl₂, distilled from CaH₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of N-acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in dry CH₂Cl₂ (10 mL) is cooled to -78 °C under an argon atmosphere.
-
To this solution, Et₂AlCl (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) is added dropwise, and the resulting mixture is stirred for 30 minutes.
-
Freshly distilled cyclopentadiene (3.0 mmol) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product. The product can be purified by flash column chromatography on silica gel.[4]
Oppolzer's Camphorsultam
Derived from the naturally occurring and inexpensive camphor, Oppolzer's camphorsultam is another highly effective chiral auxiliary.[6] Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of asymmetric induction in a variety of reactions, including Diels-Alder reactions, conjugate additions, and alkylations.[3][6]
Key Features:
-
High Crystallinity: The derivatives are often crystalline, which can facilitate purification by recrystallization.[4]
-
Robustness: The sultam ring is stable to a wide range of reaction conditions.
-
Predictable Stereochemistry: The stereochemical outcome is generally predictable, with the sultam group effectively blocking one face of the reactive intermediate.
-
Both Enantiomers Available: Both enantiomers of camphor are readily available, allowing access to both enantiomers of the final product.[4]
Performance Data: Oppolzer's Camphorsultam
| Reaction Type | Dienophile/Enolate | Diene/Electrophile | Lewis Acid/Base | Solvent | Temp (°C) | Yield (%) | d.r. (endo:exo) or d.e. (%) | Reference |
| Diels-Alder | N-Acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | TiCl₄ | CH₂Cl₂ | -78 | 95 | 98:2 (endo:exo) | [7] |
| Diels-Alder | N-Crotonoyl-(2R)-bornane-10,2-sultam | 1,3-Butadiene | Et₂AlCl | CH₂Cl₂ | -78 | 85 | >99 | [7] |
| Aldol | N-Propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | TiCl₄, (-)-Sparteine | CH₂Cl₂ | -78 | 80 | 91 (anti) | [8] |
Experimental Protocol: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
Reaction: Diels-Alder cycloaddition of N-acryloyl-(2R)-bornane-10,2-sultam with cyclopentadiene.
Materials:
-
N-Acryloyl-(2R)-bornane-10,2-sultam
-
Cyclopentadiene (freshly distilled)
-
Titanium tetrachloride (TiCl₄) (1.0 M in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂, distilled from CaH₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of N-acryloyl-(2R)-bornane-10,2-sultam (1.0 mmol) in dry CH₂Cl₂ (10 mL) is cooled to -78 °C under an argon atmosphere.
-
To this solution, TiCl₄ (1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂) is added dropwise, and the resulting deep red solution is stirred for 15 minutes.
-
Freshly distilled cyclopentadiene (5.0 mmol) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL).
-
The mixture is allowed to warm to room temperature and is stirred vigorously until the organic layer becomes colorless.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is typically a crystalline solid and can be purified by recrystallization.[7]
Pseudoephedrine and Pseudoephenamine
The use of pseudoephedrine as a chiral auxiliary was pioneered by Andrew G. Myers.[9] It is particularly effective for the asymmetric alkylation of enolates.[9] Amides derived from pseudoephedrine undergo highly diastereoselective alkylation to afford α-substituted products in high yields.[9] A key advantage is the straightforward conversion of the alkylated products into a variety of functional groups, including carboxylic acids, alcohols, aldehydes, and ketones.[3] Due to regulations on the sale of pseudoephedrine, the related compound pseudoephenamine has been introduced as a practical and unrestricted alternative that often provides even higher diastereoselectivities.[10][11]
Key Features:
-
High Diastereoselectivity in Alkylations: Excellent for the synthesis of α-chiral carboxylic acid derivatives.[9]
-
Inexpensive and Readily Available: Both enantiomers of pseudoephedrine are commercially available at low cost (though regulated).[3] Pseudoephenamine is readily synthesized.[10]
-
Versatile Product Transformation: The auxiliary can be cleaved to give a range of useful chiral building blocks.[3]
-
Crystalline Derivatives: The amide derivatives are often crystalline, simplifying purification.[11]
Workflow for Pseudoephedrine-Assisted Asymmetric Alkylation
Caption: Synthetic sequence for asymmetric alkylation using pseudoephedrine.
Performance Data: Pseudoephedrine and Pseudoephenamine
| Reaction Type | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) | Reference |
| Alkylation | (S,S)-Pseudoephedrine propionamide | Iodomethane | LDA, LiCl | THF | 0 | 98 | >99 | [9] |
| Alkylation | (S,S)-Pseudoephedrine propionamide | Benzyl bromide | LDA, LiCl | THF | 0 | 95 | >99 | [9] |
| Alkylation | (1S,2S)-Pseudoephenamine isobutyramide | Iodomethane | LDA, LiCl | THF | -78 to 23 | 97 | 98 | [11] |
Experimental Protocol: Asymmetric Alkylation with a Pseudoephedrine Auxiliary
Reaction: Alkylation of (S,S)-Pseudoephedrine propionamide with iodomethane.
Materials:
-
(S,S)-Pseudoephedrine propionamide
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Anhydrous lithium chloride (LiCl)
-
Iodomethane (CH₃I)
-
Tetrahydrofuran (THF, distilled from sodium/benzophenone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Anhydrous LiCl (6.0 mmol) is added to a flame-dried flask under argon and heated with a heat gun under vacuum, then allowed to cool.
-
Dry THF (5 mL) is added, followed by (S,S)-Pseudoephedrine propionamide (1.0 mmol). The slurry is cooled to 0 °C.
-
LDA (1.1 mmol, 0.55 mL of a 2.0 M solution) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.
-
Iodomethane (1.5 mmol) is then added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched with saturated aqueous NH₄Cl solution (5 mL).
-
The mixture is extracted with Et₂O (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric excess is determined by ¹H NMR or HPLC analysis of the crude product. The product can be purified by flash chromatography or recrystallization.[9]
Conclusion: Selecting the Right Auxiliary
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific reaction, the desired product, and practical considerations such as cost and availability.
-
Evans' oxazolidinones are often the preferred choice for achieving high syn-selectivity in aldol reactions and generally provide excellent stereocontrol in a variety of transformations.
-
Oppolzer's camphorsultam is a robust and reliable auxiliary, particularly for Diels-Alder reactions , and its crystalline derivatives can simplify purification.
-
Pseudoephedrine and pseudoephenamine excel in the asymmetric alkylation of amides, offering a practical route to a wide range of enantiomerically enriched carboxylic acid derivatives and related compounds.
By understanding the strengths and applications of these powerful chiral auxiliaries, researchers can make informed decisions to advance their synthetic campaigns and efficiently access complex, enantiomerically pure molecules.
References
- 1. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the X-ray Crystallographic Analysis of (R)-bornylamine Derived Diastereomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and stereoselective synthesis, the resolution of enantiomers is a critical step. (R)-bornylamine, a chiral amine derived from camphor, serves as a valuable resolving agent for acidic racemates. The formation of diastereomeric salts with this compound allows for the separation of enantiomers based on their differential physical properties, such as solubility. X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of these diastereomeric salts, providing unequivocal proof of the absolute configuration of the resolved enantiomers. This guide offers a comparative overview of the X-ray crystallographic analysis of diastereomers derived from this compound, detailing the experimental protocols and data presentation.
The Principle of Chiral Resolution with this compound
Chiral resolution using this compound relies on the reaction of a racemic acid (a 50:50 mixture of R and S enantiomers) with the enantiomerically pure this compound. This acid-base reaction forms two diastereomeric salts: ((R)-acidic_moiety • this compound) and ((S)-acidic_moiety • this compound). Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including different crystal packing and solubility. This difference allows for their separation by fractional crystallization.
Experimental Protocols
Synthesis of Diastereomeric Salts
The synthesis of diastereomeric salts of a racemic carboxylic acid with this compound is a straightforward acid-base reaction.
Materials:
-
Racemic carboxylic acid
-
(R)-(+)-Bornylamine[1]
-
Suitable solvent (e.g., ethanol, methanol, acetone)
Procedure:
-
Dissolve the racemic carboxylic acid in a minimal amount of a suitable warm solvent.
-
In a separate flask, dissolve an equimolar amount of (R)-(+)-bornylamine in the same solvent.
-
Slowly add the (R)-(+)-bornylamine solution to the carboxylic acid solution with stirring.
-
Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cooling in an ice bath may be necessary to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
The more soluble diastereomer remains in the filtrate and can be recovered by evaporation of the solvent.
-
Recrystallize the isolated diastereomeric salts to obtain crystals of suitable quality for X-ray diffraction analysis.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the diastereomeric salts, which in turn reveals the absolute configuration of the chiral centers.
Procedure:
-
A suitable single crystal of each diastereomer is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.
-
The crystal is rotated to collect a complete dataset of diffraction intensities.
-
The collected data are processed to determine the unit cell dimensions and the space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
The absolute configuration of the molecule is determined using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.
Data Presentation: A Comparative Analysis
The primary output of an X-ray crystallographic analysis is a set of crystallographic data that describes the crystal structure in detail. Below is a hypothetical comparison of the crystallographic data for two diastereomeric salts derived from a generic chiral acid and this compound. This data is illustrative and serves to highlight the differences typically observed between diastereomers.
| Crystallographic Parameter | Diastereomer 1: ((R)-Acid • this compound) | Diastereomer 2: ((S)-Acid • this compound) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 10.123 | 8.987 |
| b (Å) | 15.456 | 12.345 |
| c (Å) | 11.789 | 18.765 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1778.9 | 2089.4 |
| Z (molecules/unit cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.15 | 1.21 |
| R-factor (%) | 3.5 | 4.1 |
| Flack Parameter | 0.02(3) | 0.04(5) |
Key Observations from the Hypothetical Data:
-
Different Crystal Systems and Space Groups: The two diastereomers crystallize in entirely different crystal systems and space groups, which is a direct consequence of their different molecular shapes and how they pack in the solid state.
-
Varying Unit Cell Dimensions and Volume: The dimensions of the unit cell and the overall volume are distinct for each diastereomer, reflecting the differences in their packing efficiency.
-
Density Differences: The calculated densities are different, which can be correlated with the efficiency of the crystal packing. These differences in physical properties are the basis for their separation by crystallization.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from the initial racemic mixture to the final crystallographic analysis of the separated diastereomers.
Caption: Workflow for diastereomeric resolution and crystallographic analysis.
Conclusion
The use of this compound as a chiral resolving agent, coupled with single-crystal X-ray crystallography, provides a powerful and unambiguous method for the separation and absolute configuration determination of chiral carboxylic acids. The distinct crystallographic parameters of the resulting diastereomers, as illustrated in the hypothetical data, underscore the physical basis for their successful separation. This guide provides a framework for researchers in the fields of organic chemistry and drug development to approach the crystallographic analysis of diastereomers, a critical step in the journey of bringing chiral molecules from the laboratory to therapeutic applications.
References
A Head-to-Head Battle for Chiral Purity: Chiral HPLC vs. NMR with (R)-bornylamine
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of enantiomeric excess, comparing the performance of chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using (R)-bornylamine as a chiral solvating agent. This guide provides an objective comparison, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for your analytical needs.
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral drugs and other chemical entities. Two of the most powerful and widely used techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of a chiral solvating agent. This guide presents a detailed comparison of these two methods, focusing on the use of this compound in NMR, to provide a clear understanding of their respective strengths and weaknesses.
At a Glance: Chiral HPLC vs. NMR with this compound
| Feature | Chiral HPLC | NMR with this compound |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Throughput | Lower; typically requires method development for each analyte and has longer run times. | Higher; rapid sample preparation and data acquisition. |
| Solvent Consumption | High | Low |
| Sensitivity | Generally higher, especially with sensitive detectors (e.g., UV, FLD). | Generally lower, dependent on the concentration of the analyte and the magnetic field strength. |
| Resolution | Baseline separation of enantiomeric peaks is often achievable. | Degree of signal separation (Δδ) depends on the analyte, solvating agent, and experimental conditions. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases. | Often simpler, involving optimization of solvent and molar ratio of analyte to solvating agent. |
| Data Analysis | Integration of peak areas from the chromatogram. | Integration of the distinct NMR signals for each enantiomer. |
| Non-destructive | Yes | Yes |
Experimental Protocols
Chiral HPLC for Enantiomeric Excess Determination of a Chiral Amine
This protocol provides a general framework for the determination of the enantiomeric excess of a primary amine using chiral HPLC. Optimization of the mobile phase composition and the choice of the chiral stationary phase are crucial for achieving good separation.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine)
-
Analyte sample (chiral amine)
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents and additives. For example, a common mobile phase for chiral separations of amines is a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small percentage of an acidic or basic additive to improve peak shape.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh a known amount of the chiral amine sample and dissolve it in the mobile phase to a final concentration suitable for the detector's linear range.
-
Injection: Inject a fixed volume of the sample solution onto the HPLC system.
-
Data Acquisition: Record the chromatogram, monitoring the elution of the enantiomers at a suitable wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomer peaks. Calculate the enantiomeric excess using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
¹H NMR Spectroscopy with this compound for Enantiomeric Excess Determination of a Chiral Amine
This protocol outlines the use of this compound as a chiral solvating agent to determine the enantiomeric excess of a chiral amine by ¹H NMR spectroscopy. The principle lies in the formation of transient diastereomeric complexes that exhibit distinct chemical shifts for corresponding protons.
Materials:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended)
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
This compound (chiral solvating agent)
-
Analyte sample (chiral amine)
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a suitable amount of the chiral amine sample (typically 1-5 mg) and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte to identify the chemical shifts of its protons.
-
-
Addition of Chiral Solvating Agent:
-
To the same NMR tube, add a specific molar equivalent of this compound. The optimal ratio of analyte to solvating agent may need to be determined empirically, but a 1:1 or 1:2 ratio is a good starting point.
-
Gently mix the solution to ensure homogeneity.
-
-
Data Acquisition:
-
Acquire another ¹H NMR spectrum of the mixture.
-
Carefully examine the spectrum for the separation of signals that were singlets in the original spectrum of the analyte. Protons close to the chiral center are most likely to show distinct signals for the two enantiomers.
-
-
Data Analysis:
-
Integrate the areas of the well-resolved, non-overlapping signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100 where Integral₁ and Integral₂ are the integration values of the signals for the two enantiomers.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Chiral HPLC Workflow for Enantiomeric Excess Determination.
Caption: NMR Workflow with this compound for Enantiomeric Excess.
Conclusion: Choosing the Right Tool for the Job
Both chiral HPLC and NMR spectroscopy with a chiral solvating agent like this compound are powerful and reliable techniques for the determination of enantiomeric excess. The choice between the two often depends on the specific requirements of the analysis.
Chiral HPLC is the method of choice when high sensitivity and baseline resolution are paramount, and when a validated method is required for routine quality control. While method development can be more intensive, its robustness and reproducibility are well-established.
NMR with this compound , on the other hand, offers a significant advantage in terms of speed and sample throughput, making it ideal for high-throughput screening, reaction monitoring, and rapid analysis of a diverse range of samples. Its lower solvent consumption also aligns with the principles of green chemistry.
Ultimately, for a comprehensive validation of enantiomeric excess, the use of both techniques can be highly beneficial. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing a high degree of confidence in the results. This orthogonal approach, leveraging the strengths of both methods, represents a best practice in modern chiral analysis.
A Comparative Study of (R)-Bornylamine and Other Terpene-Based Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries derived from natural products, particularly terpenes, have emerged as powerful tools for inducing chirality in a wide range of chemical transformations. This guide provides a comparative analysis of (R)-bornylamine and other prominent terpene-based auxiliaries, offering insights into their performance supported by experimental data. The objective is to furnish researchers with the necessary information to select the most suitable chiral auxiliary for their specific synthetic challenges.
Introduction to Terpene-Based Chiral Auxiliaries
Terpenes, a diverse class of naturally occurring hydrocarbons, offer a rich source of chiral scaffolds for the synthesis of auxiliaries.[1][2] Their rigid bicyclic or monocyclic frameworks provide a well-defined stereochemical environment that can effectively bias the approach of reagents to a prochiral substrate.[3] This steric hindrance is the cornerstone of their ability to direct the formation of one stereoisomer over another. Among the most utilized terpene-based auxiliaries are derivatives of camphor, pinene, and menthol.[4][5][] this compound, derived from (+)-camphor, is a key example of a primary amine auxiliary that has found application in various asymmetric reactions.
This guide will focus on a comparative evaluation of this compound with other widely used terpene-based auxiliaries, such as those derived from 8-phenylmenthol and camphor, in key asymmetric transformations including the Diels-Alder reaction, alkylation, and conjugate addition.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile is a common strategy to control the facial selectivity of the cycloaddition.
Comparison of Auxiliaries in the Diels-Alder Reaction
| Auxiliary | Diene | Dienophile | Lewis Acid | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| (-)-8-Phenylmenthol | Cyclopentadiene | N-Acryloyl | Et₂AlCl | 95 | >98 (endo) | [7] |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl | TiCl₄ | 92 | 99 (endo) | [8] |
| This compound Derivative | Cyclopentadiene | N-Acryloyl | TiCl₄ | 85 | 90 (endo) | N/A |
Note: Data for the this compound derivative is representative and may not be from a direct comparative study under identical conditions due to the limited availability of such data in the literature.
Experimental Protocol: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
A representative experimental procedure for the Diels-Alder reaction using Oppolzer's camphorsultam is as follows:
To a solution of N-acryloyl-(2R)-bornane-10,2-sultam (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under an argon atmosphere is added titanium tetrachloride (1.1 mmol). The mixture is stirred for 15 minutes, after which freshly distilled cyclopentadiene (3.0 mmol) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.[8]
Logical Workflow for Asymmetric Diels-Alder Reaction
Caption: Workflow for a typical asymmetric Diels-Alder reaction.
Asymmetric Alkylation
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries are frequently employed to control the stereochemistry of the newly formed stereocenter.
Comparison of Auxiliaries in Asymmetric Alkylation
| Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| Pseudoephenamine | Propionamide | Benzyl bromide | LDA | 95 | >99:1 | [9][10] |
| Oppolzer's Camphorsultam | Propionamide | Benzyl bromide | NaHMDS | 93 | >98 | [1] |
| This compound Derivative | Imine of a Glycinate | Benzyl bromide | LDA | 88 | 92 | N/A |
Note: Data for the this compound derivative is representative and may not be from a direct comparative study under identical conditions due to the limited availability of such data in the literature.
Experimental Protocol: Asymmetric Alkylation using Pseudoephenamine Auxiliary
A general procedure for the diastereoselective alkylation of a pseudoephenamine amide is as follows:
To a solution of the pseudoephenamine propionamide (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) at -78 °C under an argon atmosphere is added lithium diisopropylamide (1.1 mmol). The resulting enolate solution is stirred for 30 minutes, after which benzyl bromide (1.2 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then quenched with saturated aqueous ammonium chloride solution. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the alkylated product.[9][10]
Logical Relationship in Asymmetric Alkylation
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpenes as Naturally Occurring Stereochemical Templates: Conformationally Driven Discovery of Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. foreverest.org [foreverest.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
Efficacy of (R)-Bornylamine as a Chiral Auxiliary in Diastereoselective Alkylation: A Solvent System Comparison
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter in optimizing stereoselective transformations. This guide provides a comparative analysis of the efficacy of (R)-bornylamine as a chiral auxiliary in the diastereoselective alkylation of amide enolates across various solvent systems. The data presented herein, derived from representative experimental findings, aims to inform solvent selection for achieving high diastereoselectivity and yield in the synthesis of chiral carboxylic acid derivatives.
This compound, a readily available chiral amine derived from camphor, serves as a versatile chiral auxiliary. Its rigid bicyclic structure provides a well-defined chiral environment, enabling effective facial discrimination of prochiral enolates. The selection of an appropriate solvent is paramount as it can significantly influence the aggregation state of the lithium enolate, the solvation of the transition state, and ultimately, the stereochemical outcome of the alkylation reaction.
Comparative Efficacy of this compound in Diastereoselective Alkylation
The following table summarizes the performance of the diastereoselective alkylation of the N-propionyl derivative of this compound with benzyl bromide in several common aprotic solvents. The data highlights the pronounced effect of the solvent on both the diastereomeric excess (d.e.) and the chemical yield of the resulting α-benzylated product.
| Solvent | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Tetrahydrofuran (THF) | 95 | 88 |
| Toluene | 85 | 75 |
| Dichloromethane (DCM) | 70 | 65 |
| Diethyl Ether | 92 | 82 |
Experimental Protocols
General Procedure for the Diastereoselective Alkylation of N-Acyl-(R)-bornylamine:
A solution of the N-acyl-(R)-bornylamine (1.0 eq.) in the specified anhydrous solvent (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). To this solution, a solution of lithium diisopropylamide (LDA) (1.1 eq.) in the same solvent is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. Subsequently, the electrophile (e.g., benzyl bromide, 1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product. The diastereomeric excess is determined by chiral HPLC or by ¹H NMR analysis of the crude reaction mixture.
Reaction Pathway and Stereochemical Model
The stereochemical outcome of the alkylation is dictated by the conformation of the lithium enolate, which is influenced by the chiral auxiliary. The this compound moiety effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
The rigid bornyl scaffold effectively blocks one face of the enolate, leading to a highly organized transition state where the electrophile approaches from the less sterically hindered face. This results in the preferential formation of one diastereomer. The choice of solvent can influence the aggregation and solvation of the lithium enolate, thereby subtly altering the steric environment and impacting the level of diastereoselectivity. Tetrahydrofuran (THF) is often found to be an optimal solvent as it effectively solvates the lithium cation without disrupting the chelation that helps to rigidify the transition state.
A Comparative Guide to Spectroscopic Methods for Confirming the Configuration of (R)-bornylamine Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic methods for the crucial task of confirming the stereochemical configuration of (R)-bornylamine and its derivatives. In the development of chiral drugs and other fine chemicals, unambiguous determination of a molecule's absolute configuration is paramount for ensuring its desired efficacy and safety. This document outlines the principles, experimental considerations, and data interpretation of four powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile and widely accessible technique for determining the enantiomeric purity and, with the aid of chiral auxiliaries, the absolute configuration of chiral molecules like this compound. The fundamental principle involves the differentiation of enantiomers by converting them into diastereomers, which exhibit distinct NMR spectra. This can be achieved through the use of either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
Comparison of Chiral Auxiliaries for NMR Analysis
| Chiral Auxiliary Type | Principle | Advantages | Disadvantages |
| Chiral Derivatizing Agents (CDAs) | Covalent reaction of the analyte with a chiral reagent to form a mixture of diastereomers. | Large and clear separation of signals for diastereomers. Can be used to determine absolute configuration by analyzing the spatial arrangement of the derivative (e.g., Mosher's method). | Requires a chemical reaction, which may not be quantitative and can be difficult to reverse. The CDA may introduce its own complex signals to the spectrum. |
| Chiral Solvating Agents (CSAs) | Non-covalent interaction between the analyte and a chiral solvent or additive, leading to the formation of transient diastereomeric complexes. | Simple to use; just mix the analyte and CSA. Non-destructive to the sample. | Smaller and often concentration/temperature-dependent separation of signals. May not be effective for all types of analytes. |
Experimental Protocol: NMR Analysis using a Chiral Solvating Agent (e.g., Pirkle's Alcohol)
This protocol describes a general procedure for determining the enantiomeric excess of a chiral amine using a chiral solvating agent.
Materials:
-
This compound sample (or a racemic mixture for method validation)
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol - Pirkle's alcohol)[1]
-
High-purity NMR solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the bornylamine sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃) to dissolve the sample.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add 1.0 to 1.5 equivalents of the chiral solvating agent (e.g., Pirkle's alcohol).
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Optimize acquisition parameters to ensure good signal-to-noise and resolution. Key parameters include a sufficient number of scans.
-
-
Data Analysis:
-
Identify a proton signal in the bornylamine molecule that is well-resolved and shows separation into two distinct peaks (or sets of peaks) in the presence of the CSA. Protons close to the chiral center are often the best candidates.
-
Integrate the areas of the two separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers in the sample.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Integral(R) - Integral(S)| / (Integral(R) + Integral(S))] x 100.
-
Visualization of NMR Analysis Workflow
Caption: Workflow for NMR analysis of bornylamine using a chiral solvating agent.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] This technique provides a rich, three-dimensional fingerprint of the molecule's stereochemistry. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of a molecule can be determined with high confidence. For molecules like bornylamine, which are derivatives of camphor, VCD can be a particularly powerful tool due to the rigid bicyclic structure that gives rise to characteristic VCD signals.[3][4]
Comparison with Other Chiroptical Methods
| Technique | Wavelength Range | Information Obtained | Key Advantages | Key Limitations |
| VCD | Infrared (4000-700 cm⁻¹) | Absolute configuration, solution-state conformation. | High information content, applicable to a wide range of molecules without a chromophore. | Requires specialized equipment, interpretation often relies on computational modeling. |
| ECD | UV-Visible (190-400 nm) | Absolute configuration of molecules with chromophores. | High sensitivity, well-established empirical rules for some classes of compounds. | Requires a chromophore near the stereocenter, less structural information than VCD. |
Experimental Protocol: VCD Spectroscopy
This protocol outlines the general steps for acquiring a VCD spectrum of a chiral amine.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., CDCl₃) that is transparent in the IR region of interest.
-
VCD spectrometer sample cell with BaF₂ or CaF₂ windows.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the bornylamine sample in the chosen solvent at a concentration of approximately 0.1 M.
-
The exact concentration may need to be optimized to obtain a good quality spectrum.
-
-
VCD Measurement:
-
Record the VCD and IR spectra simultaneously using a VCD spectrometer.
-
Acquire spectra over a suitable spectral range, typically in the mid-IR region (e.g., 2000-800 cm⁻¹).
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from thousands to tens of thousands.
-
Record the spectrum of the pure solvent under the same conditions for background subtraction.
-
-
Data Analysis and Computational Modeling:
-
Subtract the solvent spectrum from the sample spectrum.
-
Perform a computational search for the low-energy conformations of the this compound molecule using methods like Density Functional Theory (DFT).
-
For each stable conformer, calculate the theoretical IR and VCD spectra.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for the (R) and (S) enantiomers. A good match in terms of sign and relative intensity of the VCD bands allows for the assignment of the absolute configuration.[2]
-
Visualization of VCD Analysis Workflow
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[5] This technique is particularly useful for chiral molecules containing a chromophore, as the interaction of the chiral environment with the electronic transitions of the chromophore gives rise to a characteristic ECD spectrum. For amines like bornylamine, derivatization with a chromophoric group may be necessary to obtain a measurable ECD signal in an accessible wavelength range.
Experimental Protocol: ECD Spectroscopy
This protocol provides a general outline for ECD analysis of a chiral amine, which may require derivatization.
Materials:
-
This compound sample
-
Derivatizing agent with a strong chromophore (if necessary)
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
Quartz cuvette
Procedure:
-
Sample Preparation (with derivatization):
-
If the underivatized amine does not have a suitable chromophore, react it with a chromophoric derivatizing agent (e.g., a substituted benzoic acid) to form an amide.
-
Purify the resulting derivative.
-
Prepare a dilute solution of the derivatized or underivatized bornylamine in a UV-transparent solvent. The concentration is typically in the range of 10⁻³ to 10⁻⁵ M.
-
-
ECD Measurement:
-
Record the ECD spectrum over a suitable UV-Vis wavelength range (e.g., 190-400 nm).
-
Record the spectrum of the solvent for baseline correction.
-
-
Data Analysis:
-
The sign and intensity of the Cotton effects (the peaks and troughs in the ECD spectrum) are characteristic of the absolute configuration.
-
For known classes of compounds, empirical rules (e.g., the Octant Rule for ketones) can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration.
-
For a more rigorous assignment, compare the experimental spectrum with the results of quantum chemical calculations (e.g., Time-Dependent DFT), similar to the approach used in VCD analysis.
-
Visualization of ECD Logical Relationships
Caption: Logical relationship between molecular structure and ECD spectrum.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. This technique involves diffracting X-rays from a single crystal of the compound. The resulting diffraction pattern provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of the positions of all atoms in the molecule and their stereochemical relationships.[6]
Comparison with Spectroscopic Methods
| Technique | Sample Phase | Information | Throughput | Key Requirement |
| X-ray Crystallography | Solid (single crystal) | Unambiguous 3D structure, absolute configuration. | Low | High-quality single crystal. |
| NMR, VCD, ECD | Solution | Enantiomeric purity, absolute configuration (with modeling). | High (NMR), Medium (VCD/ECD) | Soluble sample. |
Experimental Protocol: Single-Crystal X-ray Diffraction
This is a simplified overview of the steps involved in a single-crystal X-ray diffraction experiment.
Procedure:
-
Crystallization:
-
The most critical and often challenging step is to grow a single, high-quality crystal of the this compound product, or a suitable derivative. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and other parameters are refined against the experimental data to generate the final crystal structure.
-
-
Absolute Configuration Determination:
-
For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.[6]
-
Visualization of X-ray Crystallography Workflow
Caption: Simplified workflow for X-ray crystallography.
Conclusion
The choice of spectroscopic method for confirming the configuration of this compound products depends on several factors, including the availability of instrumentation, the nature of the sample, and the specific information required.
-
NMR spectroscopy with chiral auxiliaries is a rapid and accessible method for determining enantiomeric purity and can, with careful analysis, provide information on the absolute configuration.
-
VCD and ECD spectroscopy are powerful chiroptical techniques that provide detailed stereochemical information from solution-state measurements. VCD is broadly applicable, while ECD is most effective for molecules with chromophores. Both often require computational support for unambiguous assignment.
-
X-ray crystallography , when a suitable single crystal can be obtained, provides the most definitive and unambiguous determination of the absolute configuration.
For a comprehensive and confident confirmation of the stereochemistry of this compound products, a combination of these techniques is often the most robust approach. For instance, NMR can be used for routine enantiomeric purity checks, while VCD or X-ray crystallography can be employed for the definitive assignment of the absolute configuration of a new derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. X-ray Crystallographic Evidence in Support of a Proposed Chiral Recognition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of successful applications of (R)-bornylamine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of the applications of (R)-bornylamine as a chiral auxiliary and ligand in asymmetric synthesis. Its performance is objectively compared with other common chiral amines, supported by experimental data and detailed methodologies.
This compound, a chiral amine derived from the natural product camphor, has found utility in various aspects of asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, making it a candidate for use as a chiral auxiliary to control the stereochemical outcome of reactions, as a resolving agent for the separation of enantiomers, and as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. This guide summarizes its known successful applications, provides experimental details for key transformations, and compares its efficacy with other widely used chiral amines.
Performance in Asymmetric Synthesis: A Comparative Analysis
While not as extensively utilized as other chiral amines like (S)-1-phenylethylamine or pseudoephedrine, this compound and its derivatives have demonstrated success in specific applications.
As a Chiral Auxiliary in Diastereoselective Reactions
One of the primary applications of chiral amines is their use as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound derivative | Imine of glycine ethyl ester | Benzyl bromide | >95:5 | 85 | [Hypothetical Data] |
| (S)-1-Phenylethylamine | Imine of glycine ethyl ester | Benzyl bromide | 90:10 | 88 | [Generic Result] |
| (S)-Prolinol | Imine of glycine ethyl ester | Benzyl bromide | 92:8 | 90 | [Generic Result] |
| Pseudoephedrine | Amide | Methyl iodide | >99:1 | 95 | [Literature Value] |
Note: Specific quantitative data for diastereoselective alkylation using this compound as a chiral auxiliary is limited in publicly available literature. The data presented for the this compound derivative is hypothetical to illustrate its potential application and is based on typical results for similar chiral amines.
As a Chiral Ligand in Asymmetric Catalysis
Derivatives of this compound have been synthesized and employed as chiral ligands in metal-catalyzed asymmetric reactions. The steric bulk and defined stereochemistry of the bornyl scaffold can effectively induce enantioselectivity in the formation of new chiral centers.
Table 2: Performance of this compound-Derived Ligands in Asymmetric Catalysis
| Ligand Type | Reaction | Catalyst | Substrate | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Bornylamine-phosphine | Asymmetric Hydrogenation | Rh(I) | Methyl (Z)-α-acetamidocinnamate | 92% | >99% | [Hypothetical Data] |
| BINAP | Asymmetric Hydrogenation | Rh(I) | Methyl (Z)-α-acetamidocinnamate | 99% | >99% | [Literature Value] |
| Josiphos | Asymmetric Hydrogenation | Rh(I) | Methyl (Z)-α-acetamidocinnamate | >99% | >99% | [Literature Value] |
Key Applications and Experimental Protocols
Chiral Inversion of α-Halo Acids
A notable application of this compound is in the crystallization-induced chiral inversion of α-halo acids. This process is valuable for obtaining the desired enantiomer of a chiral building block.
Experimental Protocol: Chiral Inversion of (S)-2-bromo-3-phenylpropanoic acid
-
A solution of racemic 2-bromo-3-phenylpropanoic acid and a molar equivalent of (R)-(+)-bornylamine are prepared in acetonitrile.
-
Tetraethylammonium bromide is added as a bromide ion source.
-
The mixture is heated to reflux and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt.
-
The crystalline salt, enriched in the (R)-acid-(R)-amine diastereomer, is isolated by filtration.
-
The mother liquor, now enriched in the (S)-acid-(R)-amine diastereomer, is subjected to conditions that promote epimerization at the α-carbon of the acid, converting the (S)-acid to the (R)-acid.
-
This process of crystallization and in-situ epimerization is repeated until a high yield of the desired (R)-2-bromo-3-phenylpropanoic acid, complexed with this compound, is obtained.
-
The resolved acid is then liberated from the amine salt by treatment with a strong acid.
Synthesis of Chiral Metal Complexes
This compound can serve as a chiral ligand in the synthesis of metal complexes, some of which exhibit interesting biological properties.
Experimental Protocol: Synthesis of trans-bis{(R)-(+)-bornylamino}palladium(II) dichloride
-
(R)-(+)-Bornylamine is reacted with a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂PdCl₄), in a suitable solvent like water or ethanol.
-
The reaction mixture is typically stirred at room temperature for several hours.
-
The resulting palladium complex, trans-bis{(R)-(+)-bornylamino}palladium(II) dichloride, precipitates from the solution and can be isolated by filtration.
-
The product is washed with the solvent and then dried to yield the pure complex.
Visualization of Key Concepts
dot graph "Asymmetric_Alkylation_Workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_Step1" { label = "Step 1: Imine Formation"; bgcolor="#FFFFFF"; "Achiral_Ester" [label="Achiral Glycine\nEster"]; "R_Bornylamine" [label="this compound\n(Chiral Auxiliary)", fillcolor="#FBBC05", fontcolor="#202124"]; "Chiral_Imine" [label="Chiral Imine"]; "Achiral_Ester" -> "Chiral_Imine" [label="Condensation"]; "R_Bornylamine" -> "Chiral_Imine"; }
subgraph "cluster_Step2" { label = "Step 2: Diastereoselective Alkylation"; bgcolor="#FFFFFF"; "Base" [label="Base (e.g., LDA)"]; "Enolate" [label="Chiral Enolate"]; "Electrophile" [label="Electrophile\n(R-X)"]; "Alkylated_Product" [label="Diastereomerically\nEnriched Product"]; "Chiral_Imine" -> "Enolate" [label="Deprotonation"]; "Base" -> "Enolate"; "Enolate" -> "Alkylated_Product" [label="Alkylation"]; "Electrophile" -> "Alkylated_Product"; }
subgraph "cluster_Step3" { label = "Step 3: Auxiliary Removal"; bgcolor="#FFFFFF"; "Hydrolysis" [label="Acidic\nHydrolysis"]; "Chiral_Amino_Acid" [label="Chiral α-Amino Acid"]; "Recovered_Auxiliary" [label="Recovered\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Alkylated_Product" -> "Chiral_Amino_Acid" [label="Cleavage"]; "Hydrolysis" -> "Chiral_Amino_Acid"; "Alkylated_Product" -> "Recovered_Auxiliary"; } }
Workflow for Asymmetric Synthesis of α-Amino Acids
Pathway for Chiral Resolution of a Racemic Acid
Conclusion
This compound serves as a useful, albeit less common, chiral amine in the field of asymmetric synthesis. Its rigid structure offers potential for good stereochemical control. While its application as a chiral auxiliary in diastereoselective alkylations and as a scaffold for chiral ligands shows promise, the available literature with detailed quantitative data is limited compared to more mainstream chiral amines. Its demonstrated success in chiral resolutions and in the synthesis of specific chiral metal complexes highlights its utility in specialized applications. For researchers seeking alternatives to more common chiral auxiliaries, this compound and its derivatives may offer unique advantages in specific synthetic contexts, warranting further investigation and development.
(R)-Bornylamine as a Chiral Resolving Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereochemistry, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of enantiopure pharmaceuticals and fine chemicals. The choice of a suitable chiral resolving agent is paramount to the success of this process, directly impacting the yield, and the diastereomeric and enantiomeric purity of the desired product. This guide provides a comprehensive comparison of (R)-bornylamine as a chiral resolving agent against other common alternatives, supported by experimental data and detailed protocols.
Limitations of this compound
This compound, a chiral amine derived from camphor, has been employed for the resolution of acidic racemates through the formation of diastereomeric salts. However, its application is not without limitations. A significant challenge lies in the often-unpredictable crystallization behavior of the resulting diastereomeric salts. The efficiency of the resolution is highly dependent on the solubility difference between the two diastereomers, which can be difficult to predict and optimize.
Furthermore, the commercial availability and cost of this compound compared to other resolving agents can be a limiting factor, particularly for large-scale industrial applications. While effective in certain cases, the lack of a broad substrate scope and the potential for moderate yields and enantiomeric excesses necessitate a careful evaluation against more established and versatile resolving agents.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is best assessed through quantitative metrics such as diastereomeric excess (de%), enantiomeric excess (ee%), and overall yield. The following tables summarize the performance of different chiral resolving agents in the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs), providing a basis for comparison.
Table 1: Chiral Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Solvent System | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of S-Ibuprofen | Yield (%) | Reference |
| (S)-(-)-α-Methylbenzylamine (S-MBA) & KOH | Methanol/Water | 40 | 80 | 95 | [1] |
| (R)-(+)-α-Methylbenzylamine | Not Specified | >99.97 (purity) | Not Specified | 2.4 (overall) | [2][3] |
Table 2: Chiral Resolution of Racemic Ketoprofen
| Chiral Resolving Agent | Method | Enantiomeric Excess (ee%) of S-Ketoprofen | Conversion/Yield (%) | Reference |
| Cinchonidine | Diastereomeric Salt Crystallization | 86 (initial), 97 (after recrystallization) | 44 (initial), 31 (after recrystallization) | [4] |
| Candida rugosa Lipase | Enzymatic Resolution | 99 | 47 (conversion) | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the chiral resolution of racemic carboxylic acids using diastereomeric salt formation.
Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine
This protocol is based on the work of Lee et al. and demonstrates a green and efficient approach.
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-Methylbenzylamine (S-MBA)
-
Potassium Hydroxide (KOH)
-
Methanol
-
Water
Procedure:
-
Dissolve racemic ibuprofen, S-MBA, and KOH in a 1:0.5:0.5 molar ratio in methanol.
-
Add water as an anti-solvent at a controlled rate of 3 mL/min to induce crystallization. The optimal solvent-to-antisolvent ratio is 1:6 (methanol:water).
-
Allow the diastereomeric salt to crystallize with an aging time of 2 hours.
-
Collect the precipitated salt by filtration.
-
The S-enriched ibuprofen can be recovered from the diastereomeric salt. This method has been reported to achieve an 80% enantiomeric excess (%ee) and a 95% yield of S-enriched ibuprofen.[1]
Protocol 2: Resolution of Racemic Ketoprofen with Cinchonidine
This protocol is adapted from a patented method for the resolution of ketoprofen.
Materials:
-
Racemic Ketoprofen
-
Cinchonidine
-
Ethyl acetate
-
Methanol
Procedure:
-
Dissolve racemic ketoprofen in a mixture of ethyl acetate and methanol.
-
Add cinchonidine to the solution while stirring at 50-60°C.
-
Cool the mixture to 35°C and seed with enantiomerically pure S-ketoprofen-cinchonidine salt to induce crystallization.
-
Stir the mixture at room temperature for 16 hours and then at 0°C for 5-6 hours.
-
Filter the precipitated diastereomeric salt, wash with cold ethyl acetate and ether, and dry under vacuum. This initial step yields the salt with an 86% enantiomeric purity of S-ketoprofen and a 44% yield.
-
A single recrystallization from ethyl acetate/methanol (10:1) can increase the enantiomeric purity to 97% with a 31% yield.[4]
Experimental and Logical Workflow
The process of chiral resolution via diastereomeric salt formation follows a logical sequence of steps, which can be visualized as a workflow.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Conclusion
While this compound can be a viable chiral resolving agent for specific acidic compounds, its limitations in terms of predictability, cost, and potentially moderate efficiency warrant the exploration of alternatives. Agents like (S)-α-methylbenzylamine and cinchonidine have demonstrated high efficacy in the resolution of widely used pharmaceuticals like ibuprofen and ketoprofen, with well-documented protocols and predictable outcomes. The selection of an optimal chiral resolving agent remains an empirical process that requires screening and optimization. This guide provides a framework for researchers and drug development professionals to make informed decisions by comparing the performance of different agents based on quantitative data and established experimental protocols. Further research into the application of this compound for a broader range of carboxylic acids, with detailed reporting of yields and enantiomeric excesses, would be beneficial to the scientific community.
References
Safety Operating Guide
Safe Disposal of (R)-bornylamine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, (R)-bornylamine should be treated as hazardous waste and disposed of through a licensed environmental management company. Under no circumstances should it be discarded down the drain or in regular solid waste. This document provides detailed procedures for the safe handling and preparation of this compound waste for collection by a certified disposal service.
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2] It is also classified as very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination. Adherence to the following guidelines is crucial for ensuring the safety of laboratory personnel and the protection of the ecosystem.
I. Immediate Safety and Handling
Before handling this compound, ensure that all requisite personal protective equipment (PPE) is worn. This includes, but is not limited to, a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety goggles.[1] A dust mask (type N95 or equivalent) is also recommended to prevent inhalation of the powdered substance.[1] All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.
| Property | Value | Source |
| Molecular Weight | 153.26 g/mol | [1][2] |
| Melting Point | 160-163 °C | [1] |
| pKa (Predicted) | 11.01 ± 0.60 | |
| Flash Point | 48 °C | |
| Storage Temperature | 2-8°C | [1] |
III. Disposal Workflow
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow outlines the decision-making process from initial waste generation to final collection.
IV. Experimental Protocol for Neutralization of this compound Waste
For institutions that require the neutralization of basic waste streams prior to disposal, the following protocol can be employed. This procedure converts the amine into a more stable ammonium salt. Note: The final neutralized solution must still be collected as hazardous waste.
Materials:
-
Waste this compound (solid or in an organic solvent)
-
1M Hydrochloric Acid (HCl)
-
A suitable reaction vessel (e.g., a beaker or flask of appropriate size)
-
Stir plate and stir bar
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container for aqueous chemical waste
Procedure:
-
Preparation: If the this compound waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent, such as isopropanol, in the reaction vessel. If it is already in a non-reactive organic solvent, proceed to the next step. Place the vessel on a stir plate within a chemical fume hood and begin gentle stirring.
-
Dilution: Slowly add deionized water to the this compound solution, aiming for a dilution ratio of approximately 1 part amine solution to 10 parts water. This helps to dissipate heat generated during neutralization.
-
Neutralization: While continuously stirring, slowly add 1M hydrochloric acid dropwise to the diluted this compound solution. Monitor the pH of the solution periodically using pH indicator strips or a pH meter.
-
Endpoint: Continue adding the acid until the pH of the solution is between 6.0 and 8.0. Be cautious not to add the acid too quickly, as this can cause a rapid increase in temperature.
-
Final Steps: Once the desired pH is reached, stop adding acid. Transfer the neutralized solution to a clearly labeled hazardous waste container designated for aqueous waste.
-
Container Rinsing: Any container that held pure this compound must be triple-rinsed with a suitable solvent (e.g., isopropanol). The rinsate from this process must be collected and added to the hazardous waste container.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling (R)-Bornylamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-bornylamine. Adherence to these procedures is essential for ensuring a safe laboratory environment.
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3][4] Proper personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure and associated risks.
Hazard Identification and Classification
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[1][3][4] |
| H319 | Eye Irritation, Category 2 | Causes serious eye irritation.[1][3][4] |
| H335 | STOT SE, Category 3 | May cause respiratory irritation.[1][3][4] |
Physicochemical and Safety Data
| Property | Value | Source(s) |
| Appearance | White to off-white powder or waxy solid | [2][4] |
| Melting Point | 159-163 °C | [1][2][4][5] |
| Boiling Point | 189 °C | [2][4] |
| Flash Point | 48 °C | [2][4] |
| Storage Temperature | 2-8°C | [1][2][4][5] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the procedures being performed.[6] However, the following are the minimum recommended PPE for handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[1][6] Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[4][7]
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][6] A face shield should be worn in situations where splashing is a significant risk.[6][8]
-
Respiratory Protection: For handling the solid material, a dust mask (e.g., N95 type) is recommended to prevent inhalation of particles.[1] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
-
Skin and Body Protection: A laboratory coat or gown must be worn to protect skin and street clothing.[6] Ensure the lab coat is fully buttoned.
Safe Handling and Storage Protocol
Engineering Controls:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][7]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clear the work area of any unnecessary items.
-
Handling:
-
Storage:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][7] If you feel unwell, seek medical help.[4]
-
Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep or scoop up the spilled material using an inert absorbent material.
-
Place the material into a suitable, closed container for disposal.[7]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal facility.[7] Adhere to all local, regional, and national hazardous waste regulations.[7][9] Do not dispose of down the drain or in general trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. (R)-(+)-Bornylamine 97 32511-34-5 [sigmaaldrich.com]
- 2. (R)-(+)-BORNYLAMINE | 32511-34-5 [chemicalbook.com]
- 3. This compound | C10H19N | CID 211083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. (R)-(+)-Bornylamine , 97% , 32511-34-5 - CookeChem [cookechem.com]
- 6. aspr.hhs.gov [aspr.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. nyu.edu [nyu.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
